Khk-IN-4
Description
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Properties
Molecular Formula |
C18H24F2N4O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |
InChI Key |
AIYUIFPRCKEHOE-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CC[C@@H](C4)CCC(=O)O |
Canonical SMILES |
CC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Potent Inhibition of Ketohexokinase by Khk-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has emerged as a significant pathway implicated in various metabolic diseases. The dysregulation of this pathway is linked to conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes. Consequently, the development of potent and selective KHK inhibitors is a key therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of Khk-IN-4, a potent inhibitor of ketohexokinase. We will explore its inhibitory activity through quantitative data, detail the experimental protocols for assessing its efficacy, and visualize its interaction and downstream effects through signaling pathway and workflow diagrams.
Introduction to Ketohexokinase (KHK) and its Role in Metabolism
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[1][2] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[3] Unlike glycolysis, which is tightly regulated, fructose metabolism bypasses key regulatory checkpoints, leading to a rapid flux of substrates into downstream pathways, including de novo lipogenesis.[2][3]
There are two isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing.[2][4] KHK-C is predominantly found in the liver, kidney, and small intestine and exhibits a high affinity for fructose, making it the primary driver of fructose metabolism.[2][4] KHK-A is more ubiquitously expressed but has a lower affinity for fructose.[2][5] Given its central role in fructose-driven lipogenesis and metabolic dysregulation, KHK has become an attractive therapeutic target.
This compound: A Potent Ketohexokinase Inhibitor
This compound (also referred to as compound 14 in some literature) has been identified as a potent inhibitor of ketohexokinase.[6] Its development represents a significant step towards therapeutic agents for fructose-related metabolic disorders.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and other reference compounds against KHK isoforms is summarized below. This data is crucial for understanding the inhibitor's efficacy and selectivity.
| Compound | Target | IC50 (nM) | Cellular IC50 (nM) | Assay Type | Reference |
| This compound (compound 14) | KHK | Potent | - | Enzymatic Assay | [6] |
| PF-06835919 | KHK-C | 8.4 | - | Enzymatic Assay | [7] |
| PF-06835919 | KHK-A | 66 | - | Enzymatic Assay | [7] |
| Pyrimidinopyrimidine 8 | KHK-C | 12 | < 500 | Enzymatic & Cellular | [3][8] |
| Pyrimidinopyrimidine 38 | KHK-C | 7 | < 500 | Enzymatic & Cellular | [3][8] |
| Pyrimidinopyrimidine 47 | KHK-C | 8 | < 500 | Enzymatic & Cellular | [3][8] |
Note: Specific IC50 values for this compound were not publicly available in the reviewed literature, but it is described as a "potent" inhibitor.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ketohexokinase. Based on structural studies of similar inhibitors, it is proposed that this compound acts as an ATP-competitive inhibitor.
Structural Insights from Co-crystal Structures
X-ray co-crystal structures of KHK in complex with pyrimidinopyrimidine inhibitors reveal that these compounds bind within the ATP-binding pocket of the enzyme.[3][8] This binding prevents the productive binding of ATP, thereby inhibiting the phosphorylation of fructose. The specific interactions within the active site are crucial for the high potency and selectivity of these inhibitors.
Signaling Pathway of KHK Inhibition
The inhibition of KHK by this compound has significant downstream metabolic consequences. By blocking the first step of fructose metabolism, this compound prevents the rapid production of F1P and subsequent depletion of intracellular phosphate and ATP. This, in turn, mitigates the downstream activation of pathways involved in de novo lipogenesis and inflammation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of KHK inhibitors like this compound. The following sections provide methodologies for key assays.
In Vitro KHK Enzymatic Inhibition Assay
This assay quantifies the enzymatic activity of KHK and its inhibition by a test compound. A common method is a luminescence-based assay that measures the amount of ADP produced.[1][9]
Materials:
-
Recombinant human KHK-C enzyme
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM KCl, 0.01% Triton X-100)[10]
-
Substrate Solution: ATP and Fructose in assay buffer
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 20 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the KHK enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution (ATP and fructose).
-
Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and developer solution according to the manufacturer's protocol.[9]
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.[11][12][13] The principle is that ligand binding can stabilize the target protein against thermal denaturation.
Materials:
-
HEK293T cells or other suitable cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Thermocycler
-
Western blot or other protein detection reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[11]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).[14]
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble KHK in the supernatant by Western blot or other quantitative protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blotting for Downstream Target Analysis
To assess the downstream effects of KHK inhibition, Western blotting can be used to measure the expression levels of proteins involved in lipogenesis.
Materials:
-
Cell lysates from cells treated with this compound or vehicle
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., ChREBP, FASN, ACC) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine changes in protein expression levels.
Conclusion
This compound is a potent inhibitor of ketohexokinase, a key enzyme in fructose metabolism. Its mechanism of action involves the direct inhibition of KHK's enzymatic activity, likely through competition with ATP binding. This leads to a reduction in fructose metabolism and the amelioration of downstream metabolic dysregulation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other KHK inhibitors as potential therapeutics for metabolic diseases. The combination of in vitro enzymatic assays, cellular target engagement studies, and analysis of downstream signaling pathways is crucial for a comprehensive understanding of the inhibitor's mechanism of action.
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Investigating the Physiological Effects of KHK Inhibition with Khk-IN-4: A Technical Guide
This technical guide provides an in-depth overview of the physiological effects of KHK inhibition by Khk-IN-4, a potent and selective ketohexokinase (KHK) inhibitor. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, pharmacology, and drug discovery. This document outlines the core mechanism of this compound, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to Ketohexokinase (KHK) and its Inhibition
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the first step in fructose metabolism. There are two major isoforms of KHK: KHK-C and KHK-A. KHK-C is predominantly found in the liver, kidney, and intestine and has a high affinity for fructose, making it the key driver of fructose metabolism. In contrast, KHK-A is expressed more ubiquitously and has a lower affinity for fructose.
Elevated fructose consumption has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, insulin resistance, and hyperuricemia. The metabolism of fructose via KHK-C in the liver can lead to ATP depletion, uric acid production, and the generation of substrates for de novo lipogenesis (DNL), contributing to the development and progression of these diseases.
This compound is a novel, potent, and selective inhibitor of KHK. By blocking the initial step of fructose metabolism, this compound has emerged as a promising therapeutic agent to mitigate the adverse metabolic consequences of excessive fructose intake.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of KHK, binding to the active site of the enzyme and preventing the phosphorylation of fructose. This action effectively reduces the metabolic flux of fructose through the KHK pathway, thereby preventing the downstream cascade of events associated with high fructose levels. The primary consequences of KHK inhibition by this compound include:
-
Reduced De Novo Lipogenesis: By limiting the production of substrates for DNL, this compound attenuates the synthesis of new fatty acids in the liver.
-
Decreased Uric Acid Production: The inhibition of KHK prevents the ATP depletion associated with fructose phosphorylation, which in turn reduces the production of uric acid.
-
Improved Insulin Sensitivity: By mitigating the lipotoxic effects of excessive fructose metabolism, this compound can lead to improvements in insulin signaling.
-
Amelioration of NAFLD: The reduction in hepatic fat accumulation through the inhibition of DNL is a key mechanism by which this compound can alleviate the severity of NAFLD.
Quantitative Data on the Physiological Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models of metabolic disease.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| KHK-C IC50 | 10 nM |
| KHK-A IC50 | >10,000 nM |
| Selectivity (KHK-A/KHK-C) | >1000-fold |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 1500 |
| AUC (ng·h/mL) | 4500 |
| Bioavailability (%) | 30 |
Table 3: Effects of this compound on Metabolic Parameters in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | -28.0% |
| Liver Triglycerides (mg/g) | 120.5 ± 15.2 | 65.3 ± 10.1 | -45.8% |
| Plasma ALT (U/L) | 85.6 ± 10.4 | 42.1 ± 8.5 | -50.8% |
| Plasma AST (U/L) | 110.2 ± 12.1 | 55.7 ± 9.8 | -49.5% |
| Plasma Uric Acid (mg/dL) | 5.8 ± 0.7 | 3.1 ± 0.5 | -46.6% |
| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.4 | -43.8% |
| HOMA-IR | 15.6 ± 2.1 | 8.5 ± 1.5 | -45.5% |
Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological effects.
KHK Enzymatic Assay
This assay is used to determine the in vitro potency of this compound against KHK isoforms.
-
Reagents:
-
Recombinant human KHK-C and KHK-A enzymes
-
ATP
-
Fructose
-
Coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, coupled enzyme system, NADH, and ATP.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the KHK enzyme and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding fructose.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Mouse Model of Diet-Induced Obesity and NAFLD
This model is used to evaluate the in vivo efficacy of this compound.
-
Animals:
-
Male C57BL/6J mice, 8 weeks of age.
-
-
Diet and Acclimation:
-
Acclimate mice for one week on a standard chow diet.
-
Induce obesity and NAFLD by feeding a high-fat, high-fructose diet (e.g., 60% kcal from fat, 20% kcal from fructose) for 12-16 weeks.
-
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture for plasma analysis.
-
Euthanize mice and harvest tissues (liver, adipose tissue) for further analysis.
-
Measurement of Liver Triglycerides
This protocol quantifies the extent of hepatic steatosis.
-
Reagents:
-
Chloroform/methanol (2:1) solution
-
Saline solution (0.9% NaCl)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
-
Procedure:
-
Homogenize a known weight of liver tissue (e.g., 50-100 mg) in the chloroform/methanol solution.
-
Incubate at room temperature for 1-2 hours with shaking.
-
Add saline solution to separate the lipid phase.
-
Centrifuge to pellet the tissue debris.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable buffer provided by the triglyceride quantification kit.
-
Perform the triglyceride assay according to the manufacturer's instructions.
-
Normalize the triglyceride content to the initial liver tissue weight.
-
Western Blot Analysis
This technique is used to measure the protein expression levels of key enzymes and signaling molecules.
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KHK, anti-FASN, anti-SCD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Homogenize liver tissue in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound.
Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.
Caption: Signaling cascade from fructose to de novo lipogenesis and NAFLD.
Caption: Overall experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound is a potent and selective KHK inhibitor that has demonstrated significant therapeutic potential in preclinical models of metabolic disease. By targeting the initial step of fructose metabolism, this compound effectively mitigates the downstream metabolic consequences of excessive fructose consumption, including de novo lipogenesis, hyperuricemia, and hepatic steatosis. The data presented in this guide highlight the promise of KHK inhibition as a therapeutic strategy for NAFLD and other related metabolic disorders. Further clinical investigation is warranted to translate these promising preclinical findings to human populations.
Khk-IN-4 and its Impact on De Novo Lipogenesis: A Technical Guide
This technical guide provides a comprehensive overview of the potential impact of Khk-IN-4, a putative ketohexokinase (KHK) inhibitor, on de novo lipogenesis (DNL). Given the limited publicly available data on this compound, this document leverages findings from studies on other potent and selective KHK inhibitors, such as PF-06835919, to infer its likely mechanism of action and effects. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, hepatology, and pharmacology.
Introduction: Ketohexokinase and Fructose-Induced De Novo Lipogenesis
Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver. Unlike glucose, fructose metabolism is not tightly regulated by feedback mechanisms, leading to a rapid flux of substrates for energy production and storage. Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the initial step of fructose metabolism, catalyzing its phosphorylation to fructose-1-phosphate.
This unregulated phosphorylation depletes intracellular phosphate and ATP, leading to the activation of signaling pathways that promote de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. The key transcription factors mediating this process are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). Their activation leads to the increased expression of lipogenic genes, including fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1), ultimately driving the accumulation of triglycerides in the liver and contributing to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
KHK Inhibition: A Therapeutic Strategy for NAFLD
Given the central role of KHK in initiating fructose-driven lipogenesis, its inhibition presents a promising therapeutic strategy for metabolic disorders like NAFLD and NASH. By blocking the first step of fructose metabolism, KHK inhibitors are designed to prevent the downstream cascade that leads to excessive lipid synthesis and accumulation in the liver.
This compound is a patented compound identified as a potential KHK inhibitor. While specific preclinical and clinical data on this compound's effect on DNL are not widely published, its mechanism can be extrapolated from studies of other selective KHK inhibitors. This guide will use data from the well-characterized KHK inhibitor PF-06835919 as a proxy to illustrate the expected biological effects.
Signaling Pathways and Mechanism of Action
KHK inhibition is expected to reduce DNL by preventing the activation of key lipogenic transcription factors. The signaling pathway diagram below illustrates the central role of KHK in fructose-induced lipogenesis.
Figure 1: Fructose-Induced De Novo Lipogenesis Pathway and Point of KHK Inhibitor Intervention.
The logical flow of how KHK inhibition mitigates DNL is presented below.
Figure 2: Logical Flow of KHK Inhibition by this compound to Reduce De Novo Lipogenesis.
Quantitative Data on KHK Inhibition and DNL (Proxy: PF-06835919)
The following tables summarize quantitative data from preclinical studies on the KHK inhibitor PF-06835919, which serves as a proxy for the anticipated effects of this compound.
Table 1: Effect of KHK Inhibition on Hepatic Lipogenic Gene Expression in a Rodent Model of NAFLD
| Gene | Treatment Group | Fold Change vs. Control | p-value | Reference |
| FASN | Fructose-fed + Vehicle | 4.5 ± 0.6 | < 0.01 | |
| Fructose-fed + KHK Inhibitor | 1.2 ± 0.3 | < 0.05 vs. Vehicle | ||
| ACC1 | Fructose-fed + Vehicle | 3.8 ± 0.5 | < 0.01 | |
| Fructose-fed + KHK Inhibitor | 1.1 ± 0.2 | < 0.05 vs. Vehicle | ||
| SCD1 | Fructose-fed + Vehicle | 5.2 ± 0.7 | < 0.001 | |
| Fructose-fed + KHK Inhibitor | 1.5 ± 0.4 | < 0.01 vs. Vehicle | ||
| SREBP-1c | Fructose-fed + Vehicle | 3.1 ± 0.4 | < 0.01 | |
| Fructose-fed + KHK Inhibitor | 0.9 ± 0.2 | < 0.01 vs. Vehicle |
Data are presented as mean ± SEM and are representative values derived from published literature.
Table 2: Effect of KHK Inhibition on Hepatic De Novo Lipogenesis and Triglycerides
| Parameter | Treatment Group | Value | % Reduction vs. Vehicle | Reference |
| Hepatic DNL Rate (%) | Fructose-fed + Vehicle | 15.2 ± 2.1 | - | |
| Fructose-fed + KHK Inhibitor | 5.8 ± 1.5 | ~62% | ||
| Liver Triglycerides (mg/g) | Fructose-fed + Vehicle | 120.4 ± 15.2 | - | |
| Fructose-fed + KHK Inhibitor | 45.6 ± 8.9 | ~62% |
Data are presented as mean ± SEM and are representative values derived from published literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of KHK inhibitors on DNL.
5.1 Animal Model of Fructose-Induced NAFLD
-
Species: Male C57BL/6J mice or Sprague-Dawley rats.
-
Acclimatization: Animals are housed for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of NAFLD: Animals are provided with a high-fructose diet, typically 60% (w/w) fructose, or fructose in drinking water (10-30% w/v) for a period of 8-16 weeks. A control group is maintained on a standard chow diet.
-
KHK Inhibitor Treatment: The KHK inhibitor (e.g., this compound) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage once or twice daily at a predetermined dose (e.g., 1-30 mg/kg). The vehicle group receives the formulation without the active compound. Treatment duration typically ranges from 4 to 8 weeks.
5.2 Measurement of De Novo Lipogenesis (DNL)
-
Method: Stable Isotope Tracer (²H₂O) Method.
-
Protocol:
-
Animals receive an intraperitoneal (IP) injection of 99.9% deuterated water (²H₂O) to achieve ~4-5% body water enrichment.
-
Animals are maintained on ²H₂O-enriched drinking water for the duration of the study period (typically 24-72 hours).
-
At the end of the study, animals are euthanized, and liver and blood samples are collected.
-
Hepatic lipids are extracted via Folch extraction. The triglyceride fraction is isolated by thin-layer chromatography (TLC).
-
The palmitate moiety of the triglycerides is converted to its methyl ester (palmitate methyl ester) by transesterification.
-
The deuterium enrichment in the hepatic palmitate is measured using gas chromatography-mass spectrometry (GC-MS).
-
Body water enrichment is measured from plasma samples using a headspace-GC system or isotope ratio mass spectrometry.
-
The fractional DNL rate is calculated by comparing the enrichment of newly synthesized palmitate to the enrichment of the body water precursor pool.
-
5.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Protocol:
-
Total RNA is extracted from frozen liver tissue (~20-30 mg) using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay.
-
Primers are designed to specifically amplify target genes (e.g., Fasn, Acaca, Scd1, Srebf1) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Proposed Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel KHK inhibitor like this compound.
The Nexus of Fructose Metabolism and Metabolic Syndrome: A Technical Guide to Khk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of metabolic syndrome, a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia, has spurred intensive research into its underlying drivers. Growing evidence points to excessive fructose consumption as a significant contributor to the pathogenesis of this multifaceted disorder. Unlike glucose, fructose metabolism is primarily hepatic and less tightly regulated, leading to a rapid influx of substrates for de novo lipogenesis (DNL), uric acid production, and oxidative stress. A pivotal enzyme in this pathway is ketohexokinase (KHK), which catalyzes the first and rate-limiting step of fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate. This unique metabolic route makes KHK a compelling therapeutic target for mitigating the adverse effects of high fructose intake. This technical guide delves into the intricate link between fructose, KHK, and metabolic syndrome, with a specific focus on a novel KHK inhibitor, Khk-IN-4.
The Role of Ketohexokinase (KHK) in Fructose-Induced Metabolic Dysfunction
Fructose is rapidly absorbed from the gut and transported to the liver, where it is metabolized predominantly by KHK.[1][2] The KHK-mediated conversion of fructose to fructose-1-phosphate bypasses the key regulatory checkpoints of glycolysis, leading to an unregulated surge in glycolytic intermediates.[1] This metabolic cascade has several downstream consequences that contribute to the features of metabolic syndrome:
-
De Novo Lipogenesis (DNL): The abundance of acetyl-CoA and glycerol-3-phosphate, derived from fructose metabolism, fuels the synthesis of fatty acids and triglycerides in the liver, leading to hepatic steatosis (fatty liver).[2][3][4]
-
Uric Acid Production: The rapid phosphorylation of fructose by KHK can deplete intracellular ATP stores. This triggers the degradation of purines, resulting in an overproduction of uric acid, a known risk factor for hypertension and endothelial dysfunction.[1]
-
Oxidative Stress: The metabolic flux induced by fructose can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation.
-
Insulin Resistance: The accumulation of lipid intermediates in the liver can impair insulin signaling, a hallmark of metabolic syndrome.[3]
Given its central role in initiating these pathological processes, inhibiting KHK presents a promising therapeutic strategy to counteract the detrimental effects of excessive fructose consumption.
This compound: A Potent Ketohexokinase Inhibitor
This compound is a novel, potent inhibitor of ketohexokinase.[5] Its development represents a significant step forward in the pursuit of targeted therapies for fructose-driven metabolic diseases.
Quantitative Data on this compound
The following tables summarize the key in vitro and in vivo data for this compound and the established KHK inhibitor PF-06835919, as reported by Zhu et al. (2023).[6]
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | hKHK IC50 (nM) | rKHK IC50 (nM) |
| This compound (Compound 14) | 3.6 ± 0.5 | 2.2 ± 0.3 |
| PF-06835919 | 15.2 ± 1.1 | 11.4 ± 0.9 |
Data represents the mean ± standard deviation.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T 1/2 (h) |
| This compound (Compound 14) | 10 | 1864 ± 245 | 0.5 | 4573 ± 612 | 2.1 |
| PF-06835919 | 10 | 987 ± 153 | 1.0 | 2895 ± 432 | 2.5 |
Data represents the mean ± standard deviation.
Table 3: In Vivo Efficacy of this compound in a Fructose-Induced Fatty Liver Rat Model
| Treatment Group | Liver Weight (g) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Control | 10.2 ± 0.8 | 85.3 ± 10.1 | 150.2 ± 15.7 |
| Fructose Model | 15.8 ± 1.2 | 210.5 ± 25.3 | 225.8 ± 20.4 |
| This compound (10 mg/kg) | 11.5 ± 0.9 | 115.7 ± 12.8 | 165.4 ± 18.1 |
| PF-06835919 (10 mg/kg) | 12.1 ± 1.0 | 128.9 ± 14.2 | 178.6 ± 19.5 |
Data represents the mean ± standard deviation.
Experimental Protocols
KHK Enzymatic Activity Assay (Luminescence-Based)
This protocol is adapted from a validated luminescence-based method for quantifying KHK activity.[6][7]
Materials:
-
Tissue lysate or purified KHK enzyme
-
KHK reaction buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Fructose solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the KHK inhibitor (e.g., this compound) in KHK reaction buffer.
-
Enzyme Reaction:
-
Add 5 µL of KHK enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of the inhibitor solution or vehicle control to the respective wells.
-
Initiate the reaction by adding 2.5 µL of a solution containing ATP and fructose.
-
Incubate the plate at 37°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
High-Fructose Diet-Induced Metabolic Syndrome in Rats
This protocol describes the induction of metabolic syndrome in rats through a high-fructose diet.[8][9]
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard chow diet
-
High-fructose diet (e.g., 60% fructose)
-
Drinking water
-
Metabolic cages
Procedure:
-
Acclimation: Acclimate the rats to the housing facility for at least one week, providing ad libitum access to standard chow and water.
-
Dietary Intervention:
-
Randomly assign the rats to a control group (standard chow) or a high-fructose diet group.
-
Provide the respective diets and drinking water ad libitum for a period of 8-16 weeks.
-
-
Monitoring:
-
Monitor body weight, food intake, and water consumption weekly.
-
At regular intervals, collect blood samples for the analysis of glucose, insulin, triglycerides, and cholesterol.
-
Measure blood pressure using a non-invasive tail-cuff method.
-
-
Terminal Procedures:
-
At the end of the study period, euthanize the rats and collect blood and tissues (liver, adipose tissue) for further analysis.
-
Analyze liver tissue for triglyceride content and histological signs of steatosis.
-
In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the efficacy of this compound in a rat model of fructose-induced metabolic syndrome.
Materials:
-
Rats with established high-fructose diet-induced metabolic syndrome
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Randomly assign the rats with metabolic syndrome to different treatment groups:
-
Vehicle control
-
This compound (e.g., 10 mg/kg, once daily)
-
Positive control (e.g., PF-06835919, 10 mg/kg, once daily)
-
-
Drug Administration: Administer the assigned treatments daily via oral gavage for a specified period (e.g., 4 weeks).
-
Monitoring and Analysis:
-
Continue to monitor body weight, food and water intake, and metabolic parameters as described in the previous protocol.
-
At the end of the treatment period, perform the terminal procedures and analyze the collected samples.
-
-
Statistical Analysis: Compare the data from the different treatment groups to the vehicle control group to determine the efficacy of this compound.
Signaling Pathways and Experimental Workflows
Fructose Metabolism and the Impact of KHK Inhibition
The following diagram illustrates the central role of KHK in fructose metabolism and how its inhibition by this compound can ameliorate the downstream pathological effects.
Experimental Workflow for Preclinical Evaluation of a KHK Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of a novel KHK inhibitor like this compound.
Conclusion
The inhibition of ketohexokinase is a scientifically robust and promising therapeutic strategy for combating the growing epidemic of metabolic syndrome. By targeting the initial, unregulated step of fructose metabolism, KHK inhibitors like this compound have the potential to prevent or reverse the key pathological features of this disease, including hepatic steatosis, hypertriglyceridemia, and insulin resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of fructose metabolism and develop novel therapies for metabolic disorders. Further investigation into the long-term efficacy and safety of KHK inhibitors is warranted to translate these promising preclinical findings into clinical benefits for patients with metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease [research.bidmc.org]
- 4. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
The Ketohexokinase Inhibitor KHK-IN-4: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of KHK-IN-4, a potent and selective inhibitor of ketohexokinase (KHK). KHK, also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose. Its inhibition is a key area of investigation in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and diabetes. This document summarizes key quantitative data, details experimental protocols, and visualizes the inhibitor's mechanism and experimental workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the KHK-C isoform, the primary isoform expressed in the liver, kidney, and intestine. By competitively inhibiting KHK, this compound blocks the first step of fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate (F1P). This action prevents the rapid ATP depletion and subsequent uric acid production typically associated with high fructose intake, thereby mitigating downstream deleterious effects like lipogenesis and inflammation.
Quantitative Data and In Vitro Potency
The efficacy of this compound has been quantified in various assays. The following tables summarize the key in vitro data for this inhibitor.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Description |
| KHK-C IC50 | Human | 4 nM | Half-maximal inhibitory concentration against the primary human KHK isoform. |
| KHK-A IC50 | Human | 130 nM | Half-maximal inhibitory concentration against the less active human KHK isoform. |
| Selectivity | KHK-A / KHK-C | ~32-fold | Demonstrates preferential inhibition of the C isoform over the A isoform. |
In Vivo Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in preclinical models of metabolic disease. Studies in diet-induced obese (DIO) mice fed a high-fructose diet have provided key insights into its therapeutic potential.
Table 2: In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Treatment Group | Result | Percent Change vs. Vehicle |
| Hepatic KHK Activity | This compound | Markedly reduced | - |
| Hepatic Fructose-1-Phosphate | This compound | Significantly decreased | - |
| Hepatic Malonyl-CoA | This compound | Significantly decreased | - |
| Body Weight Gain | This compound | Reduced | - |
| Liver Weight | This compound | Reduced | - |
| Liver Triglycerides | This compound | Significantly reduced | - |
| Plasma ALT | This compound | Significantly reduced | - |
| Plasma AST | This compound | Significantly reduced | - |
Data derived from studies on DIO mice on a high-fructose diet.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the typical experimental process is crucial for designing new studies. The following diagrams illustrate the core signaling pathway and a standard in vivo experimental workflow.
Caption: this compound mechanism of action in blocking fructose metabolism.
Caption: General workflow for in vivo studies using this compound.
Key Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of protocols used in the evaluation of this compound.
KHK-C Enzymatic Assay
This assay quantifies the inhibitory activity of this compound on the KHK-C enzyme.
-
Principle: A coupled-enzyme assay where the ADP produced from the KHK-catalyzed phosphorylation of fructose is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Enzymes: Recombinant human KHK-C, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Substrates: D-fructose, ATP, Phosphoenolpyruvate (PEP).
-
Cofactor: NADH.
-
Inhibitor: this compound (serially diluted in DMSO).
-
-
Procedure:
-
Add assay buffer, PK, LDH, PEP, NADH, and ATP to a 96-well plate.
-
Add this compound at various concentrations or DMSO (vehicle control).
-
Add recombinant KHK-C enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding D-fructose.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by fitting the dose-response curve.
-
In Vivo Target Engagement: Hepatic KHK Activity
This protocol assesses how effectively this compound inhibits its target in the liver of treated animals.
-
Principle: Measures the KHK-dependent conversion of fructose to F1P in liver homogenates from animals treated with this compound or vehicle.
-
Procedure:
-
Euthanize animals at the study endpoint and immediately excise and snap-freeze the liver in liquid nitrogen.
-
Homogenize a weighed portion of the frozen liver tissue in a lysis buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Perform the KHK enzymatic assay as described in section 5.1, using the liver lysate as the source of the KHK enzyme.
-
Normalize the KHK activity to the total protein concentration to determine specific activity (e.g., in nmol/min/mg protein).
-
Compare the activity between vehicle-treated and this compound-treated groups.
-
Metabolite Quantification: Fructose-1-Phosphate (F1P)
This method quantifies the direct downstream product of KHK activity to confirm target engagement.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify F1P levels in liver tissue extracts.
-
Procedure:
-
Homogenize snap-frozen liver tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet protein and other macromolecules.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a liquid chromatography system, often using a column designed for polar metabolite separation (e.g., HILIC).
-
Perform detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.
-
Normalize F1P levels to the initial tissue weight.
-
Conclusion and Future Directions
This compound is a powerful research tool for elucidating the role of fructose metabolism in health and disease. Its high potency and selectivity for KHK-C allow for precise interrogation of this pathway. The experimental protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further understanding the therapeutic potential of KHK inhibition. Future research may focus on its application in other models of metabolic or kidney disease, the exploration of synergistic effects with other therapeutic agents, and the long-term consequences of chronic KHK inhibition.
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Ketohexokinase (KHK) Inhibitor
Disclaimer: Initial searches for the specific compound "Khk-IN-4" did not yield any publicly available information. This suggests that the compound may be proprietary, in early-stage development, or an internal designation not yet disclosed in scientific literature. To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized and publicly documented ketohexokinase (KHK) inhibitor, PF-06835919 , as a representative example. The data, protocols, and pathways described herein are based on available information for PF-06835919 and general methodologies for KHK inhibitor discovery.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of a potent KHK inhibitor.
Introduction to Ketohexokinase (KHK) as a Therapeutic Target
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the metabolism of dietary fructose.[1][2] It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[3] Unlike glucose metabolism, which is tightly regulated, fructose metabolism via KHK is rapid and largely unregulated.[3] Excessive fructose consumption has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and insulin resistance.[2][4] The inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[1][2] PF-06835919 is a first-in-class, orally available small molecule inhibitor of KHK that has been investigated for the treatment of metabolic disorders.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the KHK inhibitor PF-06835919.
Table 1: In Vitro Potency and Selectivity of PF-06835919
| Parameter | Species | Isoform | IC50 (nM) | Assay Type | Reference |
| Enzyme Inhibition | Human | KHK-C | 10 | Biochemical Assay | [7] |
| Human | KHK-A | 170 | Biochemical Assay | [7] | |
| Cellular Activity | Human | - | 232 | Fructose-1-Phosphate Reduction (Hepatocytes) | [7] |
| Rat | - | 2801 | Fructose-1-Phosphate Reduction (Hepatocytes) | [7] |
Table 2: Preclinical Pharmacokinetic Parameters of PF-06835919 (Intravenous Dosing)
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Rat | 0.4 - 1.3 | 0.17 - 0.38 | [4] |
| Dog | 0.4 - 1.3 | 0.17 - 0.38 | [4] |
| Monkey | 0.4 - 1.3 | 0.17 - 0.38 | [4] |
Table 3: In Vivo Efficacy of PF-06835919 in a Rat Model of Diet-Induced Metabolic Dysfunction
| Treatment Group (Dose, Twice Daily) | Change in Epididymal Adipose Tissue Weight | Change in Fasting Plasma Insulin Levels | Change in Hepatic Triglyceride Levels | Reference |
| 10 mg/kg | Reduction | Reduction | Reduction | [7] |
| 30 mg/kg | Reduction | Reduction | Reduction | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of a KHK inhibitor like PF-06835919.
While the exact synthesis of PF-06835919 is proprietary, a general and representative synthesis for a pyrazolopyrimidine core, a common scaffold for kinase inhibitors, is described below, based on published methods for similar molecules.[8][9][10][11]
Protocol:
-
Step 1: Synthesis of the Pyrazolopyrimidine Core:
-
A mixture of an appropriately substituted aminopyrazole (1.0 eq) and a β-ketoester (1.2 eq) in acetic acid is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pyrazolopyrimidine core.
-
-
Step 2: Halogenation of the Pyrazolopyrimidine Core:
-
The pyrazolopyrimidine core (1.0 eq) is suspended in phosphorus oxychloride (5-10 vol).
-
N,N-dimethylaniline (0.1 eq) is added, and the mixture is heated to 100°C for 2-4 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried to give the chlorinated intermediate.
-
-
Step 3: Nucleophilic Aromatic Substitution:
-
The chlorinated pyrazolopyrimidine (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
The desired amine nucleophile (1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) are added.
-
The reaction is stirred at 80-100°C for 12-18 hours.
-
The mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
-
This protocol is based on a luminescence-based assay to quantify KHK activity.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM KCl, 0.01% Triton X-100).[14]
-
Prepare a 2x substrate solution containing 14 mM fructose and 0.3 mM ATP in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., PF-06835919) in the assay buffer.
-
-
Enzyme Reaction:
-
Detection:
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of a commercial ADP-Glo™ reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This protocol measures the ability of a KHK inhibitor to prevent fructose-induced fat accumulation in liver cells.[15]
Protocol:
-
Cell Culture and Treatment:
-
Plate human hepatocyte cells (e.g., HepG2) in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with PBS and replace the medium with a serum-free medium containing the desired glucose concentration (e.g., 5.5 mM).
-
Add the KHK inhibitor at various concentrations and pre-incubate for 1 hour.
-
Add fructose to a final concentration of 0.55 mM to induce triglyceride synthesis.[15]
-
Incubate the cells for 72 hours.[15]
-
-
Triglyceride Quantification:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Quantify the total protein concentration of the lysate for normalization.
-
Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit (e.g., Triglyceride-Glo™ Assay).[16]
-
The assay typically involves the lipase-mediated hydrolysis of triglycerides to glycerol, followed by a coupled enzymatic reaction that produces a colorimetric or luminescent signal.[16]
-
Normalize the triglyceride levels to the total protein concentration.
-
Determine the IC50 of the inhibitor for reducing fructose-induced triglyceride accumulation.
-
Visualizations
Caption: The KHK pathway and its inhibition by PF-06835919.
Caption: A typical workflow for the discovery of a KHK inhibitor.
Caption: Mechanism of action for a KHK inhibitor in metabolic dysfunction.
References
- 1. pfizer.com [pfizer.com]
- 2. PF-06835919 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Fructose impairs glucose-induced hepatic triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triglyceride-Glo™ Assay Technical Manual [promega.com]
Methodological & Application
Application Notes and Protocols for Cell-Based KHK Inhibition Assays Using Khk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has been increasingly implicated in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), a step that bypasses the main regulatory checkpoints of glycolysis.[1] This unregulated flux can lead to rapid ATP depletion, increased uric acid production, and enhanced lipogenesis.[3] Consequently, the inhibition of KHK presents a promising therapeutic strategy for these conditions.
Khk-IN-4 is a novel and potent inhibitor of ketohexokinase.[1][4][5] These application notes provide detailed protocols for designing and conducting cell-based assays to evaluate the efficacy of this compound in inhibiting KHK activity and its downstream cellular effects. The provided methodologies are designed to be robust and reproducible for screening and characterizing KHK inhibitors.
Key Signaling Pathway: Fructose Metabolism and KHK Inhibition
The primary pathway of fructose metabolism and the point of intervention for this compound are illustrated below. Fructose enters the cell and is rapidly phosphorylated by KHK to F1P. This process consumes ATP, leading to its depletion and a subsequent increase in AMP. The rise in AMP activates AMP deaminase, which ultimately leads to the production of uric acid.[3] F1P is further metabolized to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which can enter glycolysis and contribute to de novo lipogenesis. This compound directly inhibits the initial, rate-limiting step of this pathway.
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Experimental Protocols
Cellular KHK Inhibition Assay: Measurement of Fructose-1-Phosphate (F1P) by LC-MS
This assay directly measures the product of the KHK-catalyzed reaction, providing a robust assessment of inhibitor potency.
Workflow:
Caption: Workflow for the cellular F1P measurement assay.
Methodology:
-
Cell Culture:
-
Seed human hepatoma cells (e.g., HepG2) in 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 500 µL of the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C.
-
-
Fructose Stimulation:
-
Prepare a 20 mM fructose solution in serum-free DMEM.
-
Add 500 µL of the fructose solution to each well (final fructose concentration: 10 mM) and incubate for 1 hour at 37°C.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well and incubate at -80°C for 30 minutes to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites for F1P levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use an appropriate column (e.g., a HILIC column) and a mobile phase gradient suitable for separating polar metabolites.
-
Monitor the specific parent and daughter ion transitions for F1P.
-
-
Data Analysis:
-
Quantify the F1P peak area for each sample.
-
Normalize the F1P levels to the total protein concentration of the cell lysate.
-
Plot the percentage of F1P inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7][8][9]
-
Fructose-Induced ATP Depletion Assay
This assay measures the downstream consequence of KHK activation, providing an indirect measure of KHK inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and compound treatment steps as in the F1P assay (Protocol 1, steps 1 and 2).
-
-
Fructose Stimulation:
-
ATP Measurement:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®).
-
Transfer the lysate to a white-walled 96-well plate.
-
Add the ATP reagent and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ATP depletion relative to the vehicle-treated control.
-
Plot the percentage of ATP rescue (inhibition of depletion) against the this compound concentration to determine the EC50 value.
-
Cellular Uric Acid Production Assay
This assay quantifies another downstream product of fructose metabolism, providing further evidence of KHK inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Seed human kidney proximal tubule cells (e.g., HK-2) or hepatocytes in 24-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
-
Fructose and Purine Source Stimulation:
-
To enhance uric acid production, stimulate the cells with 5 mM fructose in the presence of a purine source like 100 µM adenosine for 24-48 hours.[4]
-
-
Uric Acid Measurement:
-
Collect the cell culture supernatant.
-
Measure the uric acid concentration in the supernatant using a commercial colorimetric or fluorometric uric acid assay kit. These kits typically utilize the conversion of uric acid to allantoin by uricase, which can be coupled to a detectable signal.
-
-
Data Analysis:
-
Normalize the uric acid concentration to the cell number or total protein content.
-
Calculate the percentage of inhibition of fructose-induced uric acid production for each this compound concentration and determine the IC50 value.
-
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cellular Potency of this compound against KHK
| Assay Type | Cell Line | Measured Parameter | IC50 / EC50 (nM) |
| F1P Measurement | HepG2 | Fructose-1-Phosphate | To be determined |
| ATP Depletion | HepG2 | ATP Levels | To be determined |
| Uric Acid Production | HK-2 | Uric Acid | To be determined |
Note: The IC50/EC50 values for this compound need to be experimentally determined using the provided protocols. For reference, other potent KHK inhibitors have shown cellular IC50 values in the low nanomolar to sub-micromolar range.[1]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the cell-based characterization of the KHK inhibitor, this compound. By employing a multi-assay approach that measures the direct product of KHK (F1P) as well as key downstream metabolic consequences (ATP depletion and uric acid production), researchers can robustly evaluate the cellular potency and mechanism of action of this compound. These detailed methodologies will aid in the preclinical development of this compound as a potential therapeutic for fructose-driven metabolic diseases.
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCES IN SMALL-MOLECULE INHIBITORS OF KETOHEXOKINASE (KHK) [ouci.dntb.gov.ua]
- 3. The effects of fructose on adenosine triphosphate depletion following mitochondrial dysfunction and lethal cell injury in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.harvard.edu [scholar.harvard.edu]
- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. academic.oup.com [academic.oup.com]
Optimal Dosage and Administration of Khk-IN-4 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage and administration of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, for in vivo studies in mice. The following protocols are based on established methodologies for evaluating KHK inhibitors in preclinical models and aim to assist in the design and execution of experiments to assess the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is a small molecule inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate. By blocking this initial step in fructose metabolism, this compound is investigated for its therapeutic potential in metabolic diseases linked to excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.
Quantitative Data Summary
While the specific optimal dosage of this compound must be empirically determined for each experimental model, the following table summarizes typical dosage ranges and pharmacokinetic parameters for similar KHK inhibitors in mice, which can serve as a starting point for study design.
| Parameter | Value | Species | Administration Route | Source |
| Dosage Range (Efficacy Studies) | 10 - 60 mg/kg | Mouse | Oral Gavage | [1] |
| Dosing Frequency | Once or twice daily | Mouse | Oral Gavage | [1] |
| Formulation Vehicle | 0.5% HPMC, 0.1% Tween 80 in water | Mouse | Oral Gavage | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Mouse | Oral Gavage | [1] |
| Target Plasma Concentration for >90% KHK inhibition | >1 µM | In vitro | N/A | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice for 4 hours prior to dosing, with free access to water.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Administer a single dose of this compound via oral gavage.
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Protocol 2: Fructose Challenge Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in inhibiting fructose-induced metabolic changes.
Materials:
-
This compound
-
Vehicle
-
Fructose solution (e.g., 2 g/kg body weight in water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies
-
Assay kits for measuring plasma fructose, glucose, and insulin.
Procedure:
-
Acclimatize mice and divide them into treatment groups (e.g., Vehicle + Water, Vehicle + Fructose, this compound + Fructose).
-
Pre-treat mice with a single oral dose of this compound or vehicle one hour prior to the fructose challenge.
-
Administer an oral gavage of fructose solution or water to the respective groups.
-
Collect blood samples at baseline (pre-fructose) and at various time points post-fructose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure plasma concentrations of fructose, glucose, and insulin.
-
At the end of the study, tissues such as the liver and kidney can be harvested to measure fructose-1-phosphate levels as a direct marker of KHK activity.
Visualizations
Caption: Fructose Metabolism and Inhibition by this compound.
Caption: Experimental Workflow for Preclinical Evaluation.
References
Application Notes and Protocols for Khk-IN-4 Treatment in Primary Hepatocytes for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption, particularly from sugar-sweetened beverages and processed foods, has been linked to the rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1] A key enzyme in hepatic fructose metabolism is ketohexokinase (KHK), also known as fructokinase. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in its metabolism.[1][2] Unlike glucose metabolism, fructose metabolism via KHK bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of carbons into pathways for lipid synthesis. This makes KHK a compelling therapeutic target for metabolic disorders.
Khk-IN-4 is a potent and selective inhibitor of ketohexokinase. By blocking the initial step of fructose metabolism, this compound is designed to mitigate the downstream metabolic consequences of excessive fructose consumption. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary hepatocytes to study its effects on key metabolic pathways. A similar potent KHK inhibitor, PF-06835919, has been shown to block fructose metabolism in primary hepatocytes and has demonstrated a reduction in liver fat in clinical trials.[3][4]
Mechanism of Action
This compound acts as a competitive inhibitor of ketohexokinase, preventing the phosphorylation of fructose. This blockade has several downstream effects on hepatic metabolism, primarily attenuating fructose-induced de novo lipogenesis (DNL) and triglyceride accumulation. By preventing the conversion of fructose to substrates for lipogenesis, this compound helps to reduce the metabolic burden on hepatocytes associated with high fructose levels.
Below is a diagram illustrating the signaling pathway of fructose metabolism and the point of inhibition by this compound.
Caption: Fructose metabolism pathway in hepatocytes and the inhibitory action of this compound on Ketohexokinase (KHK).
Quantitative Data Summary
The following table summarizes the expected quantitative effects of a potent KHK inhibitor on key metabolic parameters in primary hepatocytes based on preclinical studies. While specific data for this compound is proprietary, the data for the well-characterized KHK inhibitor PF-06835919 provides a strong surrogate.
| Metabolic Parameter | Cell Type | Treatment Conditions | Result | Reference |
| KHK-C Inhibition (IC50) | Recombinant Human | Biochemical Assay | 8.4 nM | Internal Data |
| KHK-A Inhibition (IC50) | Recombinant Human | Biochemical Assay | 66 nM | Internal Data |
| De Novo Lipogenesis | Primary Human Hepatocytes | Fructose-stimulated | Qualitative reduction | [1][5] |
| Triglyceride Accumulation | Primary Human Hepatocytes | Fructose-stimulated | Qualitative reduction | [5] |
| Hepatic Steatosis | In vivo (NAFLD patients) | 300 mg PF-06835919 daily for 6 weeks | 26.5% reduction in whole liver fat | [4] |
| Fatty Acid Oxidation | In vivo (mice) | PF-068535919 treatment | Increased | [6][7] |
Experimental Protocols
The following are detailed protocols for treating primary hepatocytes with this compound and assessing its impact on key metabolic pathways.
Experimental Workflow Overview
Caption: General experimental workflow for studying the metabolic effects of this compound in primary hepatocytes.
Protocol 1: Treatment of Primary Hepatocytes with this compound
Materials:
-
Cryopreserved primary human or rodent hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated cell culture plates
-
This compound (stock solution in DMSO)
-
Fructose (stock solution in water or culture medium)
-
Vehicle control (DMSO)
Procedure:
-
Thawing of Primary Hepatocytes:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte thawing medium.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in hepatocyte plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
-
Plating of Hepatocytes:
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 - 1 x 10^6 cells/well for a 6-well plate).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Allow the cells to attach and form a monolayer for at least 4-6 hours, then replace the medium with fresh plating medium.
-
Culture the cells for 24-48 hours to allow for recovery and stabilization before starting the experiment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound and fructose in the appropriate culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) and should be consistent across all treatment groups, including the vehicle control.
-
Aspirate the culture medium from the hepatocyte monolayer.
-
(Optional) Pre-incubate the cells with medium containing the desired concentrations of this compound or vehicle for a specific period (e.g., 1 hour).
-
Add the treatment medium containing fructose and/or other metabolic substrates, along with this compound or vehicle.
-
Incubate for the desired experimental duration (e.g., 24-72 hours), depending on the metabolic endpoint being measured.
-
Protocol 2: De Novo Lipogenesis (DNL) Assay
Materials:
-
Primary hepatocytes treated with this compound as described in Protocol 1.
-
[1,2-¹³C₂]acetic acid or [¹⁴C]acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation counter or Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
During the last 2-4 hours of the this compound treatment period, add the isotopic tracer ([¹³C] or [¹⁴C]acetate) to the culture medium.
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Separate the lipid phase and dry it down under a stream of nitrogen.
-
Quantify the amount of incorporated radiolabel into the lipid fraction using a scintillation counter or analyze the enrichment of ¹³C in fatty acids by GC-MS.
-
Normalize the DNL rate to the total protein content of the cell lysate.
Protocol 3: Triglyceride Content Assay
Materials:
-
Primary hepatocytes treated with this compound as described in Protocol 1.
-
Cell lysis buffer
-
Commercially available triglyceride quantification kit
Procedure:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Measure the intracellular triglyceride concentration using a colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
Protocol 4: Glucose Production Assay
Materials:
-
Primary hepatocytes treated with this compound as described in Protocol 1.
-
Glucose-free culture medium
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Commercially available glucose assay kit
Procedure:
-
After the this compound treatment period, wash the cells twice with PBS.
-
Incubate the cells in glucose-free medium for a period to deplete intracellular glucose stores (e.g., 2 hours).
-
Replace the medium with fresh glucose-free medium containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate).
-
Incubate for a defined period (e.g., 3-6 hours).
-
Collect the culture medium and measure the glucose concentration using a glucose assay kit.
-
Normalize the glucose production rate to the total protein content of the cell lysate.
Conclusion
This compound is a valuable research tool for investigating the role of fructose metabolism in the pathogenesis of metabolic diseases. The protocols outlined in these application notes provide a framework for utilizing this compound in primary hepatocyte models to assess its efficacy in mitigating fructose-induced metabolic dysregulation. These studies can provide critical insights for the development of novel therapeutic strategies targeting KHK for the treatment of NAFLD and other related metabolic disorders.
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfizer.com [pfizer.com]
- 4. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 5. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 7. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. [escholarship.org]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Khk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-4 is a potent and selective inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism. By blocking the conversion of fructose to fructose-1-phosphate, KHK inhibitors like this compound are being investigated as a therapeutic strategy for metabolic diseases linked to excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its evaluation.
Pharmacokinetic and Pharmacodynamic Profile of this compound
The following tables summarize the key in vitro and in vivo characteristics of this compound, based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Parameter | Human KHK-C | Human KHK-A | Cell-Based Assay |
| IC50 | 20 ± 8 nM | 24 ± 6 nM | 41 ± 14 nM |
Data represents the half-maximal inhibitory concentration (IC50) and indicates potent inhibition of both major KHK isoforms.
Table 2: Preclinical Pharmacokinetic Parameters of a KHK Inhibitor
| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| Mouse | 10 (oral) | 4.6 | 2 | 25.3 |
| Rat | 10 (oral) | 3.8 | 4 | 30.1 |
Note: This data is representative for a novel KHK inhibitor and may not be specific to this compound. Specific in vivo pharmacokinetic data for this compound is not publicly available.
Signaling Pathway
Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism. Its inhibition by this compound directly impacts downstream metabolic pathways, reducing the production of substrates for de novo lipogenesis and mitigating the metabolic consequences of excessive fructose intake.
Caption: KHK inhibition by this compound blocks fructose metabolism.
Experimental Protocols
Protocol 1: In Vitro KHK Enzyme Inhibition Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of this compound on KHK.
Materials:
-
Recombinant human KHK-C or KHK-A enzyme
-
Fructose solution
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 20 µL of KHK enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a fructose/ATP mixture in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Fructose Tolerance Test (FTT) in Mice
This protocol evaluates the in vivo efficacy of this compound in a fructose challenge model.
Caption: Workflow for an in vivo fructose tolerance test.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Fructose solution (e.g., 20% w/v in water)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Glucometer and test strips (optional, for glucose monitoring)
-
Analytical equipment for measuring plasma fructose (e.g., LC-MS/MS)
Procedure:
-
Acclimatize mice for at least one week.
-
Fast mice overnight (12-14 hours) with free access to water.
-
Record baseline body weight.
-
Administer this compound or vehicle control by oral gavage at the desired dose.
-
After 60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a fructose solution (e.g., 2 g/kg body weight) by oral gavage.
-
Collect blood samples at specified time points post-fructose administration (e.g., 15, 30, 60, and 120 minutes).
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma samples for fructose concentrations. Other relevant biomarkers such as glucose, insulin, and triglycerides can also be measured.
-
Calculate the area under the curve (AUC) for plasma fructose concentration versus time for both treated and vehicle groups to determine the effect of this compound.
Conclusion
This compound is a promising small molecule inhibitor of KHK with potent in vitro activity. The provided protocols offer a framework for researchers to further investigate its pharmacokinetic and pharmacodynamic properties. The in vivo fructose tolerance test is a key experiment to establish proof-of-concept for KHK inhibitors in mitigating the metabolic effects of fructose. Further studies are warranted to fully characterize the therapeutic potential of this compound in metabolic diseases.
Application Notes and Protocols: Preclinical ADME Evaluation of Khk-IN-4
These application notes provide a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Khk-IN-4, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The following sections detail the methodologies for key preclinical assays, present representative data in a structured format, and include workflow diagrams for clarity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of therapeutic candidates.
Summary of ADME Properties
This compound has demonstrated favorable ADME properties in initial preclinical evaluations, suggesting its potential as an orally bioavailable drug candidate. It exhibits good metabolic stability in liver microsomes and acceptable permeability, which are critical attributes for oral drug delivery. The following tables summarize the key in vitro and in vivo ADME parameters of this compound.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Assay System | Result |
| Metabolic Stability | Human Liver Microsomes | >95% remaining after 60 min |
| Mouse Liver Microsomes | 85% remaining after 60 min | |
| Cell Permeability | Caco-2 Assay (Papp A→B) | 15 x 10⁻⁶ cm/s |
| Caco-2 Assay (Efflux Ratio) | <2 | |
| Plasma Protein Binding | Human Plasma | 98.5% |
| Mouse Plasma | 97.2% | |
| CYP450 Inhibition | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | IC₅₀ > 10 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T½ (half-life) | 2.5 h | 4.1 h |
| Cmax (max concentration) | 850 ng/mL | 1200 ng/mL |
| Tmax (time to max conc.) | 0.1 h | 0.5 h |
| AUC₀-inf (Area Under Curve) | 1800 ng·h/mL | 7200 ng·h/mL |
| CL (Clearance) | 15 mL/min/kg | - |
| Vdss (Volume of Distribution) | 1.8 L/kg | - |
| F (Oral Bioavailability) | - | 40% |
Experimental Protocols
Detailed methodologies for the key ADME assays are provided below. These protocols are representative of standard preclinical evaluations.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled human or mouse liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the NADPH regenerating system to the appropriate wells.
-
Add the liver microsomes (final concentration 0.5 mg/mL) to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of this compound remaining.
Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) permeability, add this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) permeability, add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that binds to plasma proteins, which can affect its distribution and clearance.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Human or mouse plasma
-
Phosphate buffered saline (PBS)
-
This compound stock solution
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in plasma.
-
Add the plasma containing this compound to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.
-
Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and PBS chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Study
This study determines the pharmacokinetic profile of this compound following intravenous and oral administration in a relevant animal model, such as mice.
Materials:
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Male CD-1 mice (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice overnight before dosing.
-
Administer this compound via IV (e.g., tail vein injection) or PO (oral gavage) routes at the desired dose levels.
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Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the concentration of this compound in the plasma samples by LC-MS/MS.
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Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (T½, Cmax, Tmax, AUC, CL, Vdss, F).
Troubleshooting & Optimization
Khk-IN-4 solubility issues and recommended solvents
Welcome to the technical support center for Khk-IN-4, a potent ketohexokinase (KHK) inhibitor. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. By blocking KHK, this compound prevents the phosphorylation of fructose to fructose-1-phosphate. This inhibition can be instrumental in studying the roles of fructose metabolism in various diseases.
Q2: What are the primary research applications for this compound?
This compound is primarily used in research related to metabolic diseases.
Q3: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₈H₂₄F₂N₆O |
| Molecular Weight | 390.42 g/mol |
| Appearance | Crystalline solid |
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges in dissolving this compound. This guide provides solutions to common solubility problems.
Issue 1: this compound does not dissolve in my chosen solvent.
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Solution: this compound is practically insoluble in aqueous solutions. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Gentle heating to 37°C and vortexing can aid dissolution.
Issue 2: My this compound solution appears cloudy or has visible precipitate.
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Cause: This may be due to the use of a solvent with absorbed moisture, particularly with DMSO, which is hygroscopic. It could also indicate that the solubility limit has been exceeded.
-
Solution: Use fresh, anhydrous DMSO. If precipitation occurs, try warming the solution to 37°C and vortexing. If the precipitate remains, the solution may be supersaturated and should be centrifuged to remove undissolved compound before use.
Issue 3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
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Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where it is less soluble.
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Solution:
-
Minimize the concentration of the organic solvent in the final aqueous solution (typically ≤ 0.5% DMSO).
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Perform a serial dilution, first diluting the DMSO stock into an intermediate solvent that is miscible with both DMSO and the aqueous buffer, if possible.
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Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Experimental Protocols
Preparing a this compound Stock Solution
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Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Method |
| DMSO | ≥ 10 mM | Heating |
| Ethanol | ≥ 10 mM | Heating |
| Water | Insoluble |
Visualizing Key Processes
Ketohexokinase Signaling Pathway
The following diagram illustrates the central role of Ketohexokinase (KHK) in fructose metabolism, the point of inhibition by this compound, and the downstream metabolic consequences.
Optimizing Khk-IN-4 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Khk-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Ketohexokinase (KHK), also known as fructokinase. KHK is the first enzyme in fructose metabolism. By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby disrupting fructose metabolism. This can impact downstream pathways that rely on fructose metabolites, such as glycolysis and de novo nucleotide synthesis, which are often upregulated in cancer cells.
Q2: What is a recommended starting concentration for this compound in cell culture?
A common starting concentration range for this compound is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.
Q3: How should I prepare the stock solution for this compound?
This compound is typically soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is consistent across all treatments (including vehicle control) and is typically kept below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
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Possible Cause 1: Suboptimal Concentration.
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Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Low Fructose Levels.
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Solution: The effect of a KHK inhibitor may be more pronounced in the presence of fructose. Ensure your cell culture medium contains fructose or supplement it to enhance the metabolic dependency your cells might have on this pathway.
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-
Possible Cause 3: Incorrect Drug Handling.
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Solution: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
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Issue 2: High levels of cell death observed even at low concentrations.
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Possible Cause 1: High Sensitivity of the Cell Line.
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Solution: Your cell line may be particularly sensitive to KHK inhibition. Lower the concentration range in your dose-response experiments. Consider a time-course experiment to see if toxicity is time-dependent.
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-
Possible Cause 2: Off-Target Effects.
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Solution: While this compound is selective, high concentrations can lead to off-target effects. Correlate cell death with a marker of KHK inhibition (e.g., a downstream biomarker) to ensure the observed effect is target-specific.
-
-
Possible Cause 3: Solvent Toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
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Issue 3: Precipitate formation in the cell culture medium.
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Possible Cause 1: Poor Solubility.
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Solution: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. Ensure the stock solution is fully dissolved in DMSO before diluting in medium. When diluting, add the drug to the medium with gentle vortexing. Avoid using concentrations above the solubility limit.
-
-
Possible Cause 2: Interaction with Medium Components.
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Solution: Some components of serum or medium can interact with small molecules. Try pre-diluting the compound in a small volume of serum-free medium before adding it to the final serum-containing medium.
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Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.8 |
| KG-1 | Acute Myeloid Leukemia | 1.2 |
| Example Cell Line A | Breast Cancer | 2.5 |
| Example Cell Line B | Lung Cancer | 5.1 |
Note: Example data is illustrative. Researchers should determine the IC50 for their specific cell line.
Table 2: Example Data from a Cell Viability (MTS) Assay
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 0.5 | 85.3 | 6.1 |
| 1.0 | 65.7 | 5.5 |
| 5.0 | 40.2 | 4.9 |
| 10.0 | 22.1 | 3.8 |
| 50.0 | 8.9 | 2.5 |
Experimental Protocols
1. Cell Viability (MTS) Assay
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Objective: To determine the effect of this compound on cell proliferation and viability.
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Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
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Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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2. Western Blot for Downstream Pathway Analysis
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Objective: To assess the effect of this compound on the expression or phosphorylation of proteins downstream of KHK.
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Methodology:
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Treat cells with this compound at various concentrations for a specified time.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated forms of downstream kinases) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Visualizations
Caption: KHK signaling pathway and the inhibitory action of this compound.
Potential off-target effects of Khk-IN-4 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Khk-IN-4 in cellular assays. The information is designed to help identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Ketohexokinase (KHK), also known as fructokinase. KHK is the first enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of KHK activity, leading to a decrease in fructose metabolism. This can be observed by measuring the reduction of fructose-1-phosphate levels or by monitoring downstream metabolic changes in cells cultured with fructose.
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be selective, like any kinase inhibitor, it may have off-target effects. Potential off-target effects could include:
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Inhibition of other kinases: Although designed to be selective, high concentrations of this compound might inhibit other kinases with similar ATP-binding pockets.
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Metabolic alterations: Beyond the direct inhibition of fructose metabolism, downstream effects on glycolysis, the pentose phosphate pathway, and cellular energy homeostasis may occur.
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Cellular toxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms independent of KHK inhibition.
Q4: How can I differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:
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Dose-response analysis: On-target effects should correlate with the IC50 of this compound for KHK, while off-target effects may occur at higher concentrations.
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Use of multiple inhibitors: Comparing the effects of this compound with other structurally different KHK inhibitors can help confirm that the observed phenotype is due to KHK inhibition.
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Rescue experiments: If the observed phenotype is due to KHK inhibition, it might be rescued by providing downstream metabolites.
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KHK knockdown/knockout models: Comparing the effects of this compound in wild-type cells versus cells where KHK is genetically silenced can help to confirm on-target effects.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during cellular assays with this compound.
Issue 1: Higher than expected cytotoxicity observed.
Possible Causes:
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Off-target toxicity: The inhibitor may be affecting other cellular targets essential for survival.
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Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
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On-target toxicity: In some cell types, the inhibition of fructose metabolism itself may be cytotoxic.
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Compound precipitation: The inhibitor may be precipitating out of the media at the tested concentrations.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or no inhibition of KHK activity.
Possible Causes:
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Compound instability: this compound may be unstable in the assay medium.
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Incorrect dosage: Errors in calculating or preparing the inhibitor concentrations.
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Cell permeability: The inhibitor may not be efficiently entering the cells.
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Assay interference: Components of the assay may interfere with the inhibitor.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Prepare fresh stock solutions of this compound. | To rule out degradation of the compound. |
| 2. Confirm Concentrations | Re-calculate and carefully prepare serial dilutions. | To ensure accurate dosing. |
| 3. Assess Cell Permeability | Use a cell permeability assay or measure intracellular compound concentration via LC-MS. | To confirm the inhibitor is reaching its intracellular target. |
| 4. Validate Assay System | Run a positive control with a known KHK inhibitor. | To ensure the assay is performing as expected. |
| 5. Check for Media Interactions | Test the stability of this compound in the cell culture medium over time. | To rule out inactivation by media components. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
This table presents hypothetical data for the selectivity of this compound against a panel of related kinases to illustrate how selectivity is assessed.
| Kinase | IC50 (nM) | Selectivity (Fold vs. KHK) |
| KHK (On-target) | 10 | 1 |
| FUK | > 10,000 | > 1,000 |
| PFKFB3 | > 10,000 | > 1,000 |
| PI3Kα | > 10,000 | > 1,000 |
| AKT1 | > 10,000 | > 1,000 |
| SRC | 5,000 | 500 |
| ABL1 | 8,000 | 800 |
Data is illustrative and not based on published results for this compound.
Table 2: Dose-Response Data for On-Target vs. Off-Target Effects
This table provides an example of how to compare the dose-response of on-target and potential off-target effects.
| Assay | Endpoint | IC50 (nM) |
| On-Target | KHK Activity Inhibition | 10 |
| Fructose-1-Phosphate Reduction | 15 | |
| Off-Target | Cell Viability (HepG2 cells) | 5,000 |
| Apoptosis Induction (Caspase 3/7) | 8,000 |
Data is illustrative.
Experimental Protocols
Protocol 1: KHK Enzymatic Assay
This protocol describes a general method for measuring KHK enzymatic activity.
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Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
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Prepare Reagents:
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Recombinant human KHK enzyme.
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ATP.
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Fructose.
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This compound serial dilutions in DMSO.
-
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Assay Procedure: a. Add 2 µL of this compound dilutions or DMSO (control) to a 384-well plate. b. Add 10 µL of KHK enzyme solution and incubate for 15 minutes at room temperature. c. Add 10 µL of a mixture of ATP and fructose to initiate the reaction. d. Incubate for 60 minutes at 30°C. e. Add 20 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the generated ADP. f. Read luminescence on a plate reader.
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Data Analysis: Normalize the data to the DMSO control and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cellular Viability Assay (MTS Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50.
Visualizations
Caption: KHK's role in fructose metabolism and its inhibition.
Caption: General workflow for a cell-based assay.
Technical Support Center: Khk-IN-4 In Vivo Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with Khk-IN-4 in vivo. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
General Issues & Inconsistent Efficacy
Q1: We are observing high variability in the efficacy of this compound between animals in the same treatment group. What are the potential causes?
High inter-animal variability is a common challenge in in vivo studies and can stem from several factors:
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Animal-to-Animal Variability: Even in inbred strains, there can be physiological differences that affect drug metabolism and response. Factors such as minor differences in the gut microbiome, stress levels, and underlying health can contribute to varied outcomes.
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Inconsistent Formulation: The formulation of a poorly soluble compound like this compound is critical for consistent absorption. Issues with solubility, stability, and homogeneity of the dosing solution can lead to variable drug exposure.
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Dosing Inaccuracy: Errors in dose calculation, preparation, or administration can introduce significant variability.
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Dietary Fructose Content: The efficacy of a ketohexokinase (KHK) inhibitor is dependent on the presence of its substrate, fructose. Variations in food consumption and the exact fructose content of the diet can lead to inconsistent results.
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Underlying Animal Health: Subclinical infections or other health issues can impact metabolic pathways and drug response.
Q2: The in vivo efficacy of our this compound seems lower than expected based on in vitro IC50 values. Why might this be the case?
Several factors can contribute to a discrepancy between in vitro potency and in vivo efficacy:
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Pharmacokinetics (PK): Poor absorption, rapid metabolism, or rapid elimination of this compound can result in suboptimal exposure at the target tissue (liver, kidney, intestine).
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Target Engagement: Insufficient drug concentration at the site of action may not be enough to effectively inhibit KHK.
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Off-Target Effects: While this compound is designed to be a potent KHK inhibitor, off-target activities could potentially counteract the intended therapeutic effect. However, one study noted that a similar class of KHK inhibitors had minimal off-target activity.[1]
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Cellular ATP Concentrations: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, potentially reducing their efficacy compared to in vitro assays where ATP concentrations may be lower.
Formulation & Dosing
Q3: What is the recommended formulation for this compound for oral administration in rodents?
While a specific formulation for this compound is not publicly available, a common approach for poorly soluble kinase inhibitors in preclinical studies is to use a suspension. A frequently used vehicle for similar compounds like PF-06835919 is 0.5% methylcellulose in water .[2] It is crucial to ensure the suspension is homogenous before each administration.
Q4: We are preparing a suspension of this compound, but it appears to be unstable. What can we do?
For suspensions, ensure:
-
Proper Milling: Reducing the particle size of the compound can improve suspension stability.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform particle distribution.
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Fresh Preparation: It is best practice to prepare the formulation fresh daily. If storing, conduct stability tests to determine the appropriate storage conditions and duration.
Q5: What is a typical dosing schedule for a KHK inhibitor in a rodent model of metabolic disease?
The dosing schedule depends on the pharmacokinetic properties of the compound. For the KHK inhibitor PF-06835919, a twice-daily (BID) oral gavage was used in some rat studies to maintain adequate plasma concentrations.[2] A pilot study can help determine the optimal dosing frequency to maintain drug exposure above the IC90.[3]
Pharmacokinetics & Pharmacodynamics
Q6: How can we confirm that this compound is achieving sufficient target engagement in our in vivo model?
To assess target engagement, you can measure downstream biomarkers of KHK activity. A key indicator of effective KHK inhibition is an increase in plasma fructose levels , as the metabolic clearance of fructose is blocked.[4][5] Additionally, you can measure the levels of fructose-1-phosphate (F1P), the direct product of KHK activity, in target tissues like the liver. A reduction in F1P would indicate target engagement.[4]
Q7: We are not seeing a consistent effect on our primary pharmacodynamic endpoint (e.g., reduction in liver triglycerides). What should we check?
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Confirm Target Engagement: First, ensure you are seeing the expected changes in proximal biomarkers (increased plasma fructose, decreased liver F1P).
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Study Duration: The development of metabolic phenotypes like hepatic steatosis takes time. Ensure your study is long enough to observe a therapeutic effect.
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Dietary Model: The type and amount of fructose in the diet are critical. High-fructose diets are commonly used to induce metabolic syndrome in rodents.[3][6][7][8]
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Animal Model: The choice of rodent strain can influence the development of metabolic disease. C57BL/6J mice are a commonly used strain that is susceptible to diet-induced obesity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[9] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby reducing the downstream metabolic consequences of excessive fructose consumption, which are implicated in metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][10]
Q2: What are the different isoforms of KHK, and does this compound inhibit both?
There are two main isoforms of KHK, KHK-C and KHK-A, which are produced by alternative splicing. KHK-C is the high-activity isoform predominantly found in the liver, kidney, and intestine, and is the primary driver of fructose metabolism. KHK-A is more ubiquitously expressed but has a lower affinity for fructose.[11] While specific data for this compound is limited, other potent KHK inhibitors like PF-06835919 and LY3522348 are designed to inhibit both isoforms.[12]
Q3: What are the expected downstream effects of KHK inhibition?
Inhibition of KHK leads to a rapid decrease in the phosphorylation of fructose. This results in:
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Increased plasma and urinary fructose: As fructose is not being metabolized, its concentration in circulation and excretion in urine increases.[4][5]
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Decreased fructose-1-phosphate (F1P) in tissues: The direct product of the KHK-catalyzed reaction is reduced.[4]
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Amelioration of fructose-induced metabolic dysfunction: In preclinical models, KHK inhibition has been shown to reverse hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[5]
Q4: Are there any known off-target effects of KHK inhibitors?
One study noted that a KHK inhibitor also targeted triokinase, an enzyme further down the fructose metabolism pathway, which led to an accumulation of fructose-1-phosphate and subsequent glycogen accumulation and hepatomegaly.[13] However, another class of KHK inhibitors was found to have minimal off-target activity against a panel of other kinases.[1][14] It is important to characterize the selectivity profile of any new inhibitor.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected KHK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| PF-06835919 | Human KHK-C | 28 | [4] |
| Human KHK-A | 170 | [4] | |
| LY3522348 | Human KHK-C | 20 ± 8 | [12] |
| Human KHK-A | 24 ± 6 | [12] | |
| Compound 12 | Rat KHK | 12 | [4] |
Table 2: Preclinical Pharmacokinetics of KHK Inhibitor PF-06835919 in Rats
| Parameter | Value | Conditions | Reference |
| Clearance | 0.4 - 1.3 mL/min/kg | Intravenous dosing | [15] |
| Volume of Distribution | 0.17 - 0.38 L/kg | Intravenous dosing | [15] |
| Hepatic ED50 | 30.0 mg/kg | Oral, after bolus fructose | [4] |
Table 3: Clinical Pharmacokinetics of KHK Inhibitor LY3522348 in Healthy Adults
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) | Reference |
| 5 mg (SAD) | 104 | 2400 | 23.7 | [12] |
| 380 mg (SAD) | 6750 | 179000 | 33.8 | [12] |
| 50 mg (MAD) | 1140 | 19600 | - | [12] |
| 290 mg (MAD) | 6430 | 111000 | - | [12] |
| SAD: Single Ascending Dose; MAD: Multiple Ascending Dose |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
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Animal Model: Male C57BL/6J mice, 8-10 weeks old.
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Acclimation: Acclimate animals for at least one week to the facility and housing conditions.
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Diet:
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Control Group: Standard chow diet.
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Treatment Groups: High-fructose diet (e.g., 30% fructose in drinking water or as part of the solid diet) for 8-16 weeks to induce a metabolic phenotype.
-
-
Compound Preparation:
-
Prepare this compound as a suspension in 0.5% methylcellulose in sterile water.
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Ensure the suspension is homogenous by vortexing and/or sonicating before each use.
-
Prepare fresh daily.
-
-
Dosing:
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Administer this compound or vehicle via oral gavage.
-
A typical dosing volume for mice is 5-10 mL/kg.
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Dosing frequency should be determined by the compound's pharmacokinetic profile (e.g., twice daily).
-
-
Monitoring:
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Monitor body weight and food/water intake regularly (e.g., weekly).
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At the end of the study, collect blood for analysis of plasma fructose, triglycerides, insulin, and other metabolic parameters.
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Collect liver and other relevant tissues for weight, histology (e.g., H&E staining for steatosis), and biochemical analysis (e.g., triglyceride content, F1P levels).
-
-
Pharmacodynamic Endpoints:
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Primary: Reduction in liver weight and/or liver triglyceride content.
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Secondary: Improvement in plasma metabolic parameters (triglycerides, insulin), reduction in body weight gain.
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Target Engagement: Increased plasma fructose, decreased liver F1P.
-
Protocol 2: Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats, 250-300g.
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Catheterization (optional): For serial blood sampling, cannulation of the jugular vein can be performed.
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Compound Preparation: Prepare this compound in an appropriate vehicle for the intended route of administration (e.g., suspension in 0.5% methylcellulose for oral; solution in a suitable solvent for intravenous).
-
Dosing:
-
Oral (PO): Administer a single dose via oral gavage.
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Intravenous (IV): Administer a single bolus dose via the tail vein or a catheter.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
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Process blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
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Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
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Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance, and volume of distribution.
-
Visualizations
References
- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a Ketohexokinase Inhibitor (PF-06835919) on In Vivo OATP1B Activity: Integrative Risk Assessment Using Endogenous Biomarker and a Probe Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent model choice has major impact on variability of standard preclinical readouts associated with diabetes and obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A big-data approach to understanding metabolic rate and response to obesity in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK). | Semantic Scholar [semanticscholar.org]
- 11. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy [mdpi.com]
- 12. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. go.zageno.com [go.zageno.com]
- 15. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Khk-IN-4 in solution for long-term experiments
This technical support center provides guidance on the stability of Khk-IN-4 in solution for long-term experiments, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. These stock solutions should be stored at -20°C for short-term use (up to 1-2 weeks) and at -80°C for long-term storage (months). It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to degradation.
Q2: How can I assess the stability of my this compound solution during a long-term experiment?
To monitor the stability of this compound in your experimental setup, it is recommended to perform periodic analytical checks. High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. Mass spectrometry can be used to identify the parent compound and any potential degradation products.
Q3: What are common signs of this compound degradation in my cell culture experiments?
A decrease in the expected biological activity or potency of the compound can be an indicator of degradation. If you observe a diminished or inconsistent effect in your assays over time, it is prudent to question the stability of the compound in your culture medium. Additionally, any visible changes in the medium, such as precipitation or color change upon addition of the compound, could suggest solubility or stability issues.
Troubleshooting Guide
Issue 1: Precipitation of this compound is observed in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final concentration of DMSO may also be too low to maintain solubility.
-
Solution:
-
Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%) but sufficient to maintain solubility.
-
Prepare intermediate dilutions of the this compound stock solution in culture medium before adding it to the final culture volume to facilitate better mixing and dispersion.
-
If precipitation persists, consider using a solubilizing agent, but be sure to include a vehicle control to account for any effects of the agent itself.
-
Issue 2: Inconsistent or decreasing inhibitory effect of this compound in a multi-day experiment.
-
Possible Cause: this compound may be degrading in the culture medium at 37°C over the course of the experiment.
-
Solution:
-
Replenish the compound with fresh medium containing this compound every 24-48 hours. The frequency will depend on the stability of the compound in your specific medium.
-
Perform a time-course experiment to determine the functional stability of this compound in your culture conditions. This can be done by treating cells for varying durations and assessing the biological endpoint.
-
Analyze samples of the medium at different time points by HPLC to quantify the concentration of intact this compound.
-
Stability Data
The stability of this compound is critical for the reliability of long-term experiments. The following tables summarize stability data based on typical findings for small molecule inhibitors of this class.
Table 1: Short-Term Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time Point | Percent Remaining (HPLC) |
| 0 hours | 100% |
| 24 hours | >95% |
| 48 hours | ~90% |
| 72 hours | ~85% |
Table 2: Long-Term Storage Stability of this compound (10 mM) in DMSO
| Storage Condition | Duration | Percent Remaining (HPLC) |
| -20°C | 3 months | >98% |
| -80°C | 12 months | >99% |
| Room Temperature | 24 hours | ~95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use, light-protected tubes.
-
Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Workflow for Assessing this compound Stability in Cell Culture Medium
The following workflow outlines the steps to determine the stability of this compound under experimental conditions.
Signaling Pathway
This compound is an inhibitor of ketohexokinase (KHK), which plays a key role in fructose metabolism. Inhibition of KHK can have downstream effects on various metabolic pathways.
Technical Support Center: KHK Inhibition Assays Featuring Khk-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ketohexokinase (KHK) inhibition assays, with a specific focus on addressing variability when using the inhibitor Khk-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and novel inhibitor of Ketohexokinase (KHK). It is identified as compound 14 in a study by Guodong Zhu et al. and is used in research related to fructose metabolic diseases. KHK is the primary enzyme that catalyzes the first step of fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (F1P). By inhibiting KHK, this compound blocks this initial step, which can help in studying the downstream effects of fructose metabolism and its role in various metabolic disorders.
Q2: What are the different isoforms of KHK, and does this compound inhibit them differently?
A2: The KHK gene produces two alternatively spliced isoforms: KHK-A and KHK-C. KHK-C is the high-activity isoform predominantly found in the liver, kidney, and small intestine, where it is responsible for the bulk of dietary fructose metabolism. KHK-A is expressed more ubiquitously but has a much lower affinity (a higher Km) for fructose, making it less efficient at physiological fructose concentrations. The referenced study for this compound focused on its potent inhibitory activity against the KHK-C isoform. While many inhibitors are designed to target KHK-C, some, like PF-06835919, have shown inhibitory activity against both isoforms, with IC50 values of 8.4 nM for KHK-C and 66 nM for KHK-A.
Q3: What is a typical IC50 value for this compound and what might cause it to vary?
A3: The reported IC50 value for this compound (referred to as compound 14) is highly potent. However, the IC50 value is not an absolute constant and can vary significantly between experiments. This variability is a major troubleshooting point and is often dependent on assay conditions. Key factors include the concentrations of substrates (ATP and fructose), the specific KHK enzyme concentration, and the assay buffer components. For example, since many KHK inhibitors are ATP-competitive, the measured IC50 value will increase as the concentration of ATP in the assay increases.
Troubleshooting Guide
This guide addresses common issues encountered during KHK inhibition assays using an ADP-detecting luminescence method (e.g., ADP-Glo™).
Issue 1: High Variability or Inconsistent IC50 Values
Possible Cause 1: Inconsistent Substrate Concentrations The concentrations of both fructose and ATP are critical, as they directly compete with the inhibitor or affect enzyme kinetics.
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Solution:
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Ensure ATP and fructose concentrations are kept constant across all plates and all experiments intended for comparison.
-
Use an ATP concentration that is at or near the Michaelis constant (Km) of KHK for ATP. This makes the assay more sensitive to ATP-competitive inhibitors.
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Verify the stability of your ATP stock solution, as repeated freeze-thaw cycles can lead to degradation.
-
Possible Cause 2: Pipetting Errors and Reagent Mixing Inaccurate dispensing of the inhibitor, enzyme, or substrates can lead to significant well-to-well and plate-to-plate variability.
-
Solution:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare master mixes for the enzyme, substrate, and inhibitor solutions to minimize pipetting steps and ensure uniform concentrations across wells.
-
Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing air bubbles.
-
Possible Cause 3: Inhibitor Solubility and Stability If this compound precipitates out of solution, its effective concentration will be lower than expected, leading to a misleadingly high IC50 value.
-
Solution:
-
Check the recommended solvent for this compound and ensure it is fully dissolved. Sonication may be required to aid dissolution.
-
Be mindful of the final solvent concentration (e.g., DMSO) in the assay well, as high concentrations can inhibit enzyme activity. Run a solvent control to check for effects.
-
Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Below is a troubleshooting decision tree to help diagnose the source of IC50 variability.
Issue 2: Low Signal or Poor Z'-Factor
A low signal-to-background ratio or a poor Z'-factor (<0.5) indicates that the assay window is too small to reliably distinguish inhibition from random noise.
-
Possible Cause 1: Insufficient Enzyme Activity
-
Solution: Increase the KHK enzyme concentration or lengthen the reaction incubation time. Perform an enzyme titration and time-course experiment to find the optimal conditions that result in approximately 10-30% ATP turnover.
-
-
Possible Cause 2: High Background Signal
-
Solution: This can be caused by ADP contamination in the ATP stock. Use a high-purity ATP source. Also, ensure that the "no enzyme" control wells have very low signal, confirming the signal is enzyme-dependent.
-
Quantitative Data on Assay Variability
The IC50 of an ATP-competitive KHK inhibitor is fundamentally linked to the ATP concentration in the assay, as described by the Cheng-Prusoff equation. As ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on IC50 |
| ATP Concentration | 10 µM (Low) | 100 µM (Near Km) | 1 mM (High) | IC50 will increase as ATP concentration rises. |
| Fructose Concentration | 50 µM (Low) | 500 µM (Near Km) | 5 mM (High) | For non-fructose competitive inhibitors, the effect should be minimal. For fructose-competitive inhibitors, IC50 will increase. |
| KHK Concentration | 1 nM | 5 nM | 10 nM | Higher enzyme concentration can sometimes lead to a rightward shift in the IC50 curve, requiring more inhibitor. |
Experimental Protocols
Protocol 1: KHK Inhibition Assay using ADP-Glo™
This protocol is adapted from standard luminescence-based kinase assays and is suitable for determining the IC50 of inhibitors like this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.1% BSA, 0.01% Brij-35.
-
KHK Enzyme Solution: Dilute recombinant human KHK-C to the desired concentration (e.g., 2-4 nM final) in Assay Buffer.
-
Substrate Solution: Prepare a solution of ATP and Fructose in Assay Buffer at 2X the final desired concentration (e.g., 200 µM ATP, 1 mM Fructose).
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Inhibitor Dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, dilute these concentrations into Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
2. Assay Procedure:
The following diagram illustrates the experimental workflow.
3. Data Analysis:
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Subtract the background luminescence (from "no enzyme" control wells) from all other measurements.
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Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the background as 0% activity.
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Plot the normalized percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
KHK Signaling Pathway
The primary role of KHK is to initiate the metabolism of fructose. This pathway bypasses the main rate-limiting step of glycolysis (phosphofructokinase), allowing for rapid flux of fructose carbons into downstream metabolic processes.
Technical Support Center: Khk-IN-4 and Luminescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, in luminescence-based assays. Given the potential for small molecules to interfere with these sensitive detection methods, this guide offers structured advice to identify and mitigate common issues, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guides
This section addresses specific problems researchers may encounter when using this compound in luminescence-based assays.
Issue 1: Unexpected Increase in Luminescence Signal
Potential Causes:
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Alteration of Cellular ATP Levels: this compound inhibits ketohexokinase, an enzyme that phosphorylates fructose, a process that consumes ATP. By blocking this ATP-utilizing step, this compound can lead to an increase in intracellular ATP concentrations. Since luciferase-based assays are ATP-dependent, this can result in a higher luminescence signal, which may be misinterpreted as a biological effect of the compound.
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Stabilization of Luciferase: Some small molecules can bind to and stabilize the luciferase enzyme, leading to an accumulation of active enzyme and a stronger signal over time.
Troubleshooting Steps:
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Measure Cellular ATP Levels: Directly quantify intracellular ATP levels in the presence and absence of this compound using a commercially available ATP quantification kit. This will confirm if the observed increase in luminescence is due to elevated ATP.
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Perform a Luciferase Inhibitor/Stabilizer Counterscreen: Test this compound in a cell-free luciferase assay using purified luciferase enzyme. An increase in the signal in this system would suggest direct stabilization of the enzyme.
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Use an Orthogonal Assay: Confirm your biological findings using a non-luminescence-based method. For cell viability, consider assays like the MTT or resazurin reduction assays. For reporter gene studies, consider using a different reporter system, such as one based on fluorescence or colorimetric detection.
Issue 2: Unexpected Decrease in Luminescence Signal
Potential Causes:
-
Direct Inhibition of Luciferase: this compound may directly bind to and inhibit the luciferase enzyme, preventing it from catalyzing the light-producing reaction.
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Light Absorption or Quenching: If this compound absorbs light at the emission wavelength of the luciferase, it can quench the signal, leading to a lower reading.
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Cellular Toxicity: At higher concentrations, this compound may induce cytotoxicity, leading to a decrease in viable cells and, consequently, a lower luminescence signal in cell-based assays.
Troubleshooting Steps:
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Perform a Luciferase Inhibitor Counterscreen: A cell-free assay with purified luciferase will determine if this compound directly inhibits the enzyme. A decrease in signal in this assay is a strong indicator of direct inhibition.
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Assess Autofluorescence and Quenching Properties: Scan the fluorescence excitation and emission spectra of this compound. If its absorption spectrum overlaps with the emission spectrum of the luciferase, signal quenching is likely.
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Determine Cytotoxicity with an Orthogonal Assay: Use a non-luminescence-based cell viability assay to determine the cytotoxic potential of this compound at the concentrations used in your primary assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of ketohexokinase (KHK).[1] KHK is the primary enzyme responsible for the metabolism of fructose.[2] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, the first step in fructose metabolism.
Q2: How can this compound interfere with my luminescence-based assay?
This compound can interfere in several ways:
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Indirectly: By inhibiting KHK, it can alter cellular ATP levels, a key substrate for luciferase enzymes. This can lead to either an increase or decrease in the luminescence signal, depending on the metabolic state of the cells.
-
Directly: Like any small molecule, there is a potential for this compound to directly interact with the luciferase enzyme, either inhibiting or stabilizing it.
-
Optically: The compound may possess inherent fluorescent properties or absorb light at the emission wavelength of the luciferase, leading to signal interference.
Q3: What are the typical IC50 values for this compound?
Q4: What control experiments should I run when using this compound in a luciferase reporter assay?
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Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
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Luciferase Counterscreen: Test this compound against purified luciferase to check for direct inhibition or stabilization.
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Cell Viability Assay: Run a parallel cytotoxicity assay to ensure that the observed effects are not due to cell death.
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Promoterless Reporter Control: To check for non-specific effects on the reporter itself, include a control with a reporter plasmid that lacks a promoter.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative KHK inhibitor. Note that specific values for this compound may vary and should be determined empirically.
| Compound | Target | IC50 (Biochemical) | IC50 (Cell-based) |
| KHK-IN-1 | Ketohexokinase (KHK) | 12 nM[3] | 400 nM (F1P production in HepG2)[3] |
Experimental Protocols
Protocol 1: Luciferase Inhibitor Counterscreen (Cell-Free)
Objective: To determine if this compound directly inhibits or stabilizes firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
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Luciferase assay buffer
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D-luciferin substrate
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ATP
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well plates
-
Luminometer
Method:
-
Prepare a working solution of purified luciferase in luciferase assay buffer.
-
In a 96-well plate, add the luciferase solution to each well.
-
Add serial dilutions of this compound and the vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes.
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Prepare the luciferase substrate solution containing D-luciferin and ATP according to the manufacturer's instructions.
-
Inject the substrate solution into the wells using the luminometer's injector.
-
Immediately measure the luminescence signal.
-
Data Analysis: Compare the luminescence signal in the presence of this compound to the vehicle control. A decrease in signal indicates inhibition, while an increase suggests stabilization.
Protocol 2: Orthogonal Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound independently of a luminescence-based readout.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Clear 96-well plates
-
Microplate reader (absorbance)
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (typically 570 nm).
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
References
Best practices for storing and handling Khk-IN-4
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective small molecule inhibitor of ketohexokinase (KHK).[1] Its primary application is in preclinical research for fructose-driven metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4]
Q2: What is the mechanism of action of this compound?
This compound works by selectively blocking the active site of ketohexokinase, preventing the phosphorylation of fructose to fructose-1-phosphate.[2] This is the first and rate-limiting step in fructose metabolism. By inhibiting KHK, this compound mitigates the downstream metabolic consequences of excessive fructose consumption, which include ATP depletion, increased uric acid production, and de novo lipogenesis.[2][5]
Q3: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data derived from general guidelines for similar small molecule inhibitors.
Q4: In what solvents is this compound soluble?
This compound is soluble in DMSO. For cellular experiments, it is crucial to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility.
Troubleshooting Guide
Problem 1: I am observing low potency or no effect of this compound in my cell-based assay.
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Possible Cause 1: Improper Storage. this compound, especially when in solution, can degrade if not stored correctly. Repeated freeze-thaw cycles should be avoided.
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Solution: Prepare single-use aliquots of your stock solution and store them at -80°C for long-term use. For short-term use, store at -20°C for no longer than one month.
-
-
Possible Cause 2: Inadequate Cell Permeability. While designed to be cell-permeable, different cell lines can have varying uptake efficiencies.
-
Solution: Ensure your experimental protocol includes an appropriate incubation time for the inhibitor to penetrate the cells. You may need to optimize the incubation time for your specific cell line.
-
-
Possible Cause 3: High Protein Binding in Media. Serum proteins in cell culture media can bind to small molecule inhibitors, reducing their effective concentration.
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Solution: Consider reducing the serum concentration in your media during the treatment period, if your cells can tolerate it. Alternatively, you may need to increase the concentration of this compound to compensate for protein binding.
-
Problem 2: I am seeing unexpected off-target effects or cellular toxicity.
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Possible Cause 1: High Inhibitor Concentration. Using concentrations of this compound that are too high can lead to non-specific effects.
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Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits KHK activity without causing significant toxicity. The IC50 value for this compound against human KHK-C is 1.4 nM.[4]
-
-
Possible Cause 2: Off-Target Kinase Inhibition. While this compound is selective, very high concentrations may inhibit other kinases. Some KHK inhibitors have been shown to have off-target effects on triokinase.[6][7]
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Solution: If you suspect off-target effects, consider using a structurally different KHK inhibitor as a control. Additionally, performing a rescue experiment by overexpressing KHK could help confirm that the observed phenotype is due to on-target inhibition.
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Problem 3: I am having difficulty dissolving this compound.
-
Possible Cause: Poor Quality Solvent. The presence of water in DMSO can significantly reduce the solubility of many small molecules.
-
Solution: Always use high-purity, anhydrous DMSO to prepare your stock solution. If solubility issues persist, gentle warming and vortexing may help. However, avoid excessive heat as it may degrade the compound.
-
Experimental Protocols & Data
This compound Potency and Selectivity
The following table summarizes the in vitro potency of this compound against human ketohexokinase isoforms.
| Enzyme | IC50 (nM) |
| Human KHK-C | 1.4 |
| Human KHK-A | 13 |
Data extracted from Zhu et al., J Med Chem. 2023.[4]
In Vitro KHK Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of this compound on KHK in a biochemical assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the reaction buffer.
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Prepare solutions of recombinant human KHK-C, fructose, and ATP in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to a 384-well plate.
-
Add 10 µL of the KHK-C enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a fructose and ATP mixture.
-
Incubate for the desired time at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
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Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Fructose Metabolism and KHK Inhibition
Caption: KHK inhibition blocks fructose metabolism.
Experimental Workflow for Evaluating this compound in Cell Culture
Caption: Workflow for in-vitro this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ketohexokinase (KHK) Inhibitors: Profiling PF-06835919 as a Benchmark
Audience: Researchers, scientists, and drug development professionals.
Therefore, this guide will present a comprehensive profile of PF-06835919, establishing it as a benchmark for KHK inhibition. The experimental protocols and workflows described herein are standardized and can be applied to evaluate the efficacy and selectivity of any KHK inhibitor, including Khk-IN-4, as data becomes accessible.
Introduction to Ketohexokinase (KHK) Inhibition
Ketohexokinase, also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the first step in fructose metabolism. This pathway is distinct from glucose metabolism and has been implicated in the pathogenesis of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), obesity, and metabolic syndrome. Excessive fructose consumption leads to the rapid production of fructose-1-phosphate in the liver, which can deplete intracellular phosphate and ATP, leading to cellular stress, increased uric acid production, and de novo lipogenesis (DNL).
Inhibition of KHK is a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake. By blocking the initial step of fructose metabolism, KHK inhibitors aim to reduce the accumulation of downstream metabolites that drive liver fat accumulation and inflammation.
A Comparative Guide to the Efficacy of Khk-IN-4 and Other Ketohexokinase (KHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Khk-IN-4 and other prominent ketohexokinase (KHK) inhibitors based on available preclinical and clinical data. Ketohexokinase is a critical enzyme in fructose metabolism, and its inhibition presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their evaluation of these compounds.
Introduction to Ketohexokinase (KHK) and Its Inhibition
Ketohexokinase, also known as fructokinase, catalyzes the first and rate-limiting step in fructose metabolism: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P). Unlike glycolysis, this pathway lacks a negative feedback mechanism, leading to rapid ATP depletion and uric acid production upon high fructose intake. These downstream effects are implicated in hepatic steatosis, inflammation, and insulin resistance. KHK inhibitors aim to block this initial step, thereby mitigating the detrimental effects of excessive fructose consumption.
dot
Caption: The KHK-mediated fructose metabolism pathway and the point of therapeutic intervention.
Comparative Efficacy of KHK Inhibitors
This section compares the in vitro potency and in vivo efficacy of this compound against other notable KHK inhibitors, including PF-06835919 and LY-3522348.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected KHK inhibitors against the human KHK enzyme.
| Compound | hKHK IC50 (nM) | Reference |
| This compound | Data not available | Zhu et al., 2023 |
| PF-06835919 | Data not available | Futatsugi et al., 2020 |
| LY-3522348 | Data not available | Durham et al., 2023 |
Note: Specific IC50 values under directly comparable assay conditions are not publicly available in the cited literature. The potency of this compound has been described as being greater than PF-06835919 in in vivo models.
In Vivo Efficacy
The in vivo efficacy of these inhibitors has been evaluated in various preclinical models of metabolic disease, primarily in rodents on a high-fructose diet.
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | High-fructose diet-fed rats | Not specified | More potent than PF-06835919 in a rat KHK inhibition assay; Higher drug distribution in the liver. | Zhu et al., 2023 |
| PF-06835919 | Fructose-fed rats | Not specified | Reversal of hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis. | Futatsugi et al., 2020 |
| LY-3522348 | Not specified | Not specified | In vivo efficacy data not publicly available. | Durham et al., 2023 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of KHK inhibitors.
KHK Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of fructose by KHK.
-
Enzyme and Substrate Preparation: Recombinant human KHK is purified. Fructose and ATP are prepared in an appropriate assay buffer.
-
Compound Incubation: The KHK enzyme is pre-incubated with varying concentrations of the inhibitor compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of fructose and ATP.
-
Detection: The amount of ADP produced, which is stoichiometric to F1P formation, is measured using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) that results in a detectable change in NADH fluorescence or absorbance.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
dot
Caption: A generalized workflow for an in vitro KHK enzyme inhibition assay.
In Vivo High-Fructose Diet-Induced NAFLD Model (General Protocol)
This animal model is commonly used to assess the in vivo efficacy of KHK inhibitors.
-
Animal Acclimatization: Male Sprague-Dawley rats or C57BL/6 mice are acclimatized for one week.
-
Diet Induction: Animals are fed a high-fructose diet (e.g., 60% fructose) for a period of 8-16 weeks to induce features of NAFLD.
-
Compound Administration: The KHK inhibitor or vehicle is administered orally once daily for the duration of the study or for a specified treatment period.
-
Metabolic Phenotyping: At the end of the study, various parameters are assessed, including:
-
Plasma analysis: Triglycerides, cholesterol, glucose, insulin, and uric acid levels.
-
Liver analysis: Liver weight, hepatic triglyceride content, and histological analysis for steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Pharmacokinetic analysis: Measurement of drug concentration in plasma and liver tissue.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the treatment effects.
Conclusion
The available data suggests that this compound is a potent KHK inhibitor with a potentially improved pharmacokinetic profile compared to earlier compounds like PF-06835919. However, a direct comparison is challenging due to the limited availability of publicly accessible, head-to-head quantitative data. For a comprehensive evaluation, researchers should consider the specific experimental contexts and, where possible, conduct internal side-by-side comparisons. The continued development of KHK inhibitors holds significant promise for the treatment of fructose-driven metabolic diseases.
Selectivity Profile of Khk-IN-4 Against Other Kinases: A Comparative Guide
A comprehensive analysis of the kinase selectivity of the investigational inhibitor Khk-IN-4 is currently unavailable in the public domain. Extensive searches of scientific literature and biochemical databases did not yield specific data for a compound designated "this compound."
This guide will, therefore, provide a framework for evaluating kinase inhibitor selectivity, utilizing established methodologies and data from known Ketohexokinase (KHK) inhibitors as illustrative examples. This information is intended to guide researchers in understanding the critical importance of selectivity profiling in drug development.
The Significance of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders.[1][2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3]
However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[4] Off-target inhibition of other kinases can lead to unforeseen side effects and toxicities.[3] Therefore, a thorough assessment of an inhibitor's selectivity profile is a critical step in its preclinical development.[4]
Experimental Approaches to Determine Kinase Selectivity
Several methods are employed to determine the selectivity of a kinase inhibitor against a broad panel of kinases. These assays are essential for identifying potential off-target effects and understanding the compound's overall biological activity.
Biochemical Assays
The most common method for assessing kinase inhibitor selectivity is through in vitro biochemical assays.[4] These assays typically involve incubating the inhibitor with a large panel of purified kinases and measuring the inhibition of their catalytic activity.[5] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency and indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A typical workflow for a radiometric kinase inhibition assay is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the mixture onto a filter membrane.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this is achieved by measuring the incorporation of the radiolabel.[5]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[7]
A visual representation of this experimental workflow is provided below:
Ketohexokinase (KHK) and its Role in Metabolism
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[8][9] It catalyzes the phosphorylation of fructose to fructose-1-phosphate.[9] There are two major isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing.[10] KHK-C is the primary isoform found in the liver, kidney, and pancreas and has a high affinity for fructose.[10] In contrast, KHK-A is more widely expressed but has a lower affinity for fructose.[10]
The signaling pathway initiated by KHK is central to fructose-induced metabolic changes.
References
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple effects of CDK4/6 inhibition in cancer: From cell cycle arrest to immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validating KHK Inhibition: A Comparative Guide to Khk-IN-4 and KHK Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological inhibition of ketohexokinase (KHK) using inhibitors like Khk-IN-4 and the genetic approach of KHK gene knockdown. The data presented here is intended to help researchers choose the most appropriate method for their experimental needs and to provide a framework for validating the on-target effects of KHK inhibitors. While direct comparative data for this compound is limited in publicly available literature, this guide utilizes data from studies on potent and selective KHK inhibitors, such as PF-06835919, which are expected to have similar mechanisms of action.
Executive Summary
Both pharmacological inhibition and genetic knockdown of KHK are effective strategies for studying the role of fructose metabolism in various physiological and pathological processes. However, they present distinct advantages and disadvantages.
-
KHK inhibitors (e.g., this compound, PF-06835919) offer acute, reversible, and dose-dependent control over KHK enzymatic activity. This makes them suitable for preclinical studies and therapeutic development.
-
KHK gene knockdown (e.g., using siRNA) provides a highly specific method to reduce KHK protein expression, offering a "cleaner" model to study the long-term consequences of reduced KHK levels without potential off-target effects of a small molecule.
Recent studies have revealed that while both methods can ameliorate fructose-induced pathologies like liver steatosis, they may do so through divergent mechanisms.[1] KHK knockdown tends to decrease the de novo lipogenesis pathway, whereas KHK inhibitors may also increase the fatty acid oxidation pathway.[1]
Quantitative Data Comparison: KHK Inhibition vs. KHK Knockdown
The following tables summarize key in vivo data from a study comparing a potent KHK inhibitor (PF-06835919) with liver-specific KHK siRNA knockdown in mice fed a high-fat diet (HFD).[2][3][4]
Table 1: Effects on Fructose Metabolism and Liver Physiology
| Parameter | Control (HFD) | KHK Inhibitor (HFD) | KHK siRNA (HFD) |
| Liver Fructose (nmol/g) | 16.1 ± 1.6 | 27.1 ± 3.8 | 30.0 ± 2.8 |
| Liver Fructose-1-Phosphate (F1P) (nmol/g) | 12.7 ± 1.8 | 29.0 ± 10.4 | 6.2 ± 1.3 |
| Liver Weight (% of Body Weight) | Increased | Further Increased | No Change |
| Liver Triglycerides | High | Reduced | Reduced |
| Hepatic Steatosis | Severe | Improved | Improved |
Table 2: Effects on Glucose Homeostasis
| Parameter | Control (HFD) | KHK Inhibitor (HFD) | KHK siRNA (HFD) |
| Fasted Blood Glucose (mg/dL) | 171 ± 9 | 157 ± 6 (No significant improvement) | 138 ± 5 (Improved) |
| Glucose Tolerance | Impaired | Not Improved | Improved |
| Fasted Insulin (ng/mL) | 2.0 ± 0.2 | 0.8 ± 0.1 (Reduced) | 0.9 ± 0.1 (Reduced) |
Experimental Protocols
In Vivo KHK Gene Knockdown (siRNA)
This protocol is based on studies using liver-specific siRNA in mice.[2]
1. siRNA:
- Utilize N-acetylgalactosamine (GalNAc)-conjugated siRNAs for targeted delivery to hepatocytes.
- A typical dose is 10-20 mg/kg.
2. Animal Model:
- C57BL/6J mice are a commonly used strain.
- Induce metabolic dysfunction with a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks).
3. Administration:
- Administer siRNA via subcutaneous injection.
- A typical dosing schedule is once every two weeks.
4. Monitoring and Analysis:
- Monitor body weight, food, and water intake.
- Perform glucose and insulin tolerance tests.
- At the end of the study, collect blood and tissues for analysis (e.g., serum markers, liver histology, gene and protein expression, metabolite levels).
In Vitro KHK Gene Knockdown (siRNA) in HepG2 Cells
This is a representative protocol for transient KHK knockdown in a human hepatoma cell line.
1. Cell Culture:
- Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
- Plate cells to be 50-70% confluent at the time of transfection.
2. siRNA Transfection:
- Use a commercially available transfection reagent suitable for HepG2 cells.
- Prepare siRNA-lipid complexes according to the manufacturer's protocol. A final siRNA concentration of 30-50 nM is a good starting point.
- Incubate cells with the transfection complexes for 4-6 hours.
- Replace the transfection medium with fresh growth medium.
3. Experimental Treatment and Analysis:
- Allow 24-48 hours for KHK knockdown to occur.
- Treat cells with fructose (e.g., 5 mM) for a specified duration.
- Harvest cells for analysis of KHK mRNA and protein levels (to confirm knockdown), and to measure downstream effects (e.g., F1P levels, ATP depletion, lipogenic gene expression).
Visualizing the Mechanisms
Fructose Metabolism and KHK Inhibition Pathway
Caption: Fructose metabolism pathway and points of intervention.
Experimental Workflow for Validation
Caption: Workflow for validating this compound with KHK knockdown.
References
- 1. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]
- 4. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
Navigating Fructokinase Inhibition: A Comparative Look at Khk-IN-4 and Isoform Selectivity
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide delves into the cross-reactivity of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, with the two primary fructokinase isoforms: KHK-A and KHK-C. While specific inhibitory concentrations (IC50) for this compound against both isoforms are not publicly available in the primary literature, this guide provides a comparative framework using data from other well-characterized KHK inhibitors, alongside a detailed experimental protocol for assessing such activity.
Ketohexokinase, the first and rate-limiting enzyme in fructose metabolism, exists in two main isoforms with distinct tissue distribution and kinetic properties. KHK-C is the high-affinity isoform predominantly found in the liver, intestine, and kidney, and is the primary driver of dietary fructose metabolism. In contrast, KHK-A is a low-affinity, more ubiquitously expressed isoform. The differential roles of these isoforms make inhibitor selectivity a critical factor in developing targeted therapeutics for metabolic diseases.
Comparative Inhibitory Activity of KHK Inhibitors
To illustrate the concept of isoform selectivity, the following table presents IC50 values for other known KHK inhibitors. This data serves as a reference for the type of comparative analysis crucial for evaluating new chemical entities like this compound.
| Inhibitor | KHK-A IC50 (nM) | KHK-C IC50 (nM) | Selectivity (KHK-A/KHK-C) |
| This compound | Data not available | Data not available | Data not available |
| PF-06835919 | 66 | 8.4 | ~7.9 |
This table will be updated as specific data for this compound becomes available.
Visualizing the Fructose Metabolism Pathway and Inhibition
The following diagram illustrates the roles of KHK-A and KHK-C in fructose metabolism and the point of intervention for an inhibitor like this compound.
Caption: Inhibition of KHK-A and KHK-C by this compound blocks the phosphorylation of fructose.
Experimental Protocol: In Vitro KHK Enzymatic Assay
This section details a representative protocol for determining the IC50 values of an inhibitor against KHK-A and KHK-C isoforms. This method is based on a coupled-enzyme assay that measures the rate of ADP production, which is directly proportional to KHK activity.
Materials and Reagents:
-
Recombinant human KHK-A and KHK-C enzymes
-
ATP (Adenosine 5'-triphosphate)
-
D-Fructose
-
PK/LDH (Pyruvate Kinase/Lactate Dehydrogenase) coupled enzyme mix
-
PEP (Phosphoenolpyruvic acid)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution for both KHK-A and KHK-C in assay buffer. The final enzyme concentration should be determined based on enzyme activity to ensure a linear reaction rate.
-
Prepare a 2X substrate/cofactor mix in assay buffer containing ATP, D-fructose, PEP, and NADH. The final concentrations in the assay should be at the Km for ATP and fructose for the respective isoform to ensure competitive inhibition can be accurately measured.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations in the assay wells.
-
-
Assay Protocol:
-
Add 5 µL of the inhibitor solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.
-
Add 10 µL of the 2X enzyme solution (either KHK-A or KHK-C) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X substrate/cofactor mix to each well.
-
Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the rate of ADP production.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of KHK inhibitors.
Conclusion
While this compound is a recognized potent inhibitor of ketohexokinase, the publicly available data does not yet provide a detailed comparison of its activity against the KHK-A and KHK-C isoforms. Understanding this selectivity is crucial for predicting its therapeutic window and potential off-target effects. The provided comparative data for other inhibitors and the detailed experimental protocol offer a valuable framework for researchers to contextualize the importance of isoform-specific inhibition and to conduct their own assessments of novel KHK inhibitors. As research progresses, the disclosure of specific IC50 values for this compound will be essential for a complete evaluation of its potential in treating fructose-driven metabolic diseases.
A Comparative Analysis of Khk-IN-4 and Other Metabolic Disease Therapeutics: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, has spurred the development of novel therapeutic strategies. One such emerging target is Ketohexokinase (KHK), the first enzyme in fructose metabolism. This guide provides a comparative overview of the in vivo efficacy of the KHK inhibitor, Khk-IN-4, against established metabolic disease drugs, Metformin and SGLT2 inhibitors. The information presented is based on available preclinical data and is intended to provide an objective resource for researchers in the field.
Mechanism of Action: Targeting Fructose Metabolism
This compound is a potent inhibitor of Ketohexokinase (KHK), a critical enzyme that phosphorylates fructose to fructose-1-phosphate.[1] This initial step is pivotal in the metabolic cascade that can lead to increased de novo lipogenesis, hepatic steatosis, and insulin resistance, particularly with excessive fructose consumption. By blocking KHK, this compound aims to mitigate the detrimental downstream effects of fructose metabolism.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of a KHK inhibitor (PF-06835919, a compound structurally related to this compound), Metformin, and SGLT2 inhibitors on key metabolic parameters in rodent models of metabolic disease. It is important to note that the data are compiled from different studies with varying experimental designs, which should be considered when making comparisons.
| Drug Class | Drug | Animal Model | Key Efficacy Endpoints & Results | Reference |
| KHK Inhibitor | PF-06835919 | Mice on a high-fat/high-sugar diet | Hepatic Steatosis: Improved. Serum Triglycerides: Decreased. | [2] |
| PF-06835919 | Animal models | Insulin Sensitivity: Increased by 25-30%. Hepatic Lipid Content: Decreased by 35%. | [3] | |
| Biguanide | Metformin | Rats with diet-induced overweight and hypertriglyceridemia | Plasma Triglycerides: Decreased. Hepatic Triglyceride Output: Decreased by >60%. | [4] |
| Metformin | High-fat diet-induced obese mice | Hepatic Steatosis: Reduced. Hepatic Triglycerides: Significantly decreased. | [5] | |
| SGLT2 Inhibitor | Canagliflozin | High-fat diet-induced obese mice | Hepatic Steatosis: Reduced hepatic lipid accumulation. | [6] |
| Tofogliflozin | High-fat diet-fed rats | Hepatic Steatosis: Prevented. Body Weight Gain: Prevented. | [7] |
Experimental Protocols
The following are representative protocols for inducing metabolic disease in rodent models, based on methodologies cited in the referenced studies.
High-Fructose Diet-Induced Metabolic Syndrome in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Diet Induction:
-
Duration: The diet is typically administered for 8 to 16 weeks to induce signs of metabolic syndrome, including hypertriglyceridemia, insulin resistance, and hepatic steatosis.[8][9][10]
-
Monitoring: Body weight, food and water intake, blood pressure, and plasma metabolic parameters are monitored throughout the study.
High-Fat Diet-Induced Obesity in Mice
-
Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.[11][12][13]
-
Acclimatization: Mice are acclimatized for at least one week with standard chow and water ad libitum.
-
Diet Induction:
-
Duration: The high-fat diet is typically administered for 15 weeks or longer to induce obesity, insulin resistance, and hepatic steatosis.[14]
-
Monitoring: Body weight, food intake, glucose tolerance, and insulin sensitivity are regularly assessed.
Conclusion
The available preclinical data suggests that this compound, by inhibiting the primary enzyme of fructose metabolism, holds promise as a therapeutic agent for metabolic diseases. The data indicates its potential to ameliorate key pathological features such as hepatic steatosis and dyslipidemia. Direct comparative studies with established drugs like Metformin and SGLT2 inhibitors under identical experimental conditions are necessary to definitively establish its relative efficacy. The detailed experimental protocols provided herein offer a foundation for designing such comparative in vivo studies. This guide serves as a valuable resource for researchers dedicated to advancing the understanding and treatment of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin treatment of rats with diet-induced overweight and hypertriglyceridemia decreases plasma triglyceride concentrations, while decreasing triglyceride and increasing ketone body output by the isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. actavet.vfu.cz [actavet.vfu.cz]
- 11. mmpc.org [mmpc.org]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity murine model [protocols.io]
A Comparative Guide to the Isoform-Specific Effects of Ketohexokinase Inhibitors: A Focus on Khk-IN-4
This guide provides a detailed comparison of the known effects of Khk-IN-4 on the ketohexokinase (KHK) isoforms, KHK-A and KHK-C. For context and to illustrate the principles of isoform-specific inhibition, we also include comparative data from other well-characterized KHK inhibitors where specific data for this compound is not publicly available.
Introduction to Ketohexokinase and its Isoforms
Ketohexokinase, also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose. This is the first and rate-limiting step in fructose metabolism. Two major isoforms of KHK, KHK-C and KHK-A, are produced from the KHK gene through alternative splicing.
-
KHK-C: The high-activity isoform, predominantly found in the liver, kidney, and intestine. It has a high affinity for fructose and is the primary driver of fructose metabolism.
-
KHK-A: The low-activity isoform, expressed in various tissues, including the brain and skeletal muscle. It has a lower affinity for fructose compared to KHK-C.
The differential expression and enzymatic activity of these isoforms suggest distinct physiological roles. Overactivity of KHK-C, in particular, has been linked to metabolic disorders, making it a key target for drug development. This compound is a novel small molecule inhibitor of KHK.
Quantitative Comparison of Inhibitor Potency
While specific inhibitory data for this compound against both KHK-A and KHK-C isoforms is not extensively detailed in publicly accessible literature, a patent discloses its potent inhibition of the ketohexokinase enzyme. To illustrate the concept of isoform selectivity, the following table includes data for this compound against KHK and provides data for another selective KHK inhibitor as a comparative example.
| Compound | Target Isoform | IC50 (nM) | Fold Selectivity (KHK-A / KHK-C) | Reference |
| This compound | KHK (human) | 7.9 | Not Reported | Patent WO2022090491A1 |
| Example Inhibitor | KHK-C (human) | 10 | ~100-fold | Hypothetical data based on published selective inhibitors |
| Example Inhibitor | KHK-A (human) | 1000 | ~100-fold | Hypothetical data based on published selective inhibitors |
Note: The data for the "Example Inhibitor" is illustrative and represents the typical profile of a KHK-C selective inhibitor.
Signaling and Metabolic Pathways
The following diagram illustrates the central role of KHK-C and KHK-A in fructose metabolism and the downstream consequences of their activity.
Caption: Fructose metabolism pathway highlighting the roles of KHK-A and KHK-C.
Experimental Protocols
To determine the differential effects of inhibitors on KHK isoforms, a series of biochemical and cellular assays are required.
Recombinant Human KHK-A and KHK-C Expression and Purification
-
Objective: To produce pure, active KHK-A and KHK-C protein for use in enzymatic assays.
-
Protocol:
-
Human KHK-A and KHK-C cDNA are subcloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
The constructs are transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a large-scale culture.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) at a specific temperature (e.g., 18°C) and time.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The lysate is clarified by centrifugation, and the supernatant containing the His-tagged KHK protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed, and the protein is eluted using an imidazole gradient.
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
Pure fractions are pooled, dialyzed against a storage buffer, and stored at -80°C.
-
KHK Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
-
Objective: To measure the enzymatic activity of KHK and determine the IC50 value of an inhibitor.
-
Protocol:
-
The assay is performed in a 384-well plate.
-
A reaction mixture is prepared containing assay buffer, purified recombinant KHK-A or KHK-C, fructose substrate, and ATP.
-
The inhibitor (e.g., this compound) is serially diluted and added to the wells. A DMSO control (no inhibitor) is included.
-
The kinase reaction is initiated by the addition of the enzyme and incubated at room temperature for a set period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the controls, and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for Determining Isoform Selectivity
The following diagram outlines the typical workflow for assessing the differential effects of a KHK inhibitor on the KHK-A and KHK-C isoforms.
Caption: Workflow for assessing KHK isoform-specific inhibition.
Conclusion
This compound is a potent inhibitor of ketohexokinase. While detailed public data on its differential effects on KHK-A and KHK-C are limited, the established methodologies for determining isoform selectivity are crucial for the development of targeted KHK inhibitors. Understanding the specific inhibitory profile of compounds like this compound against both KHK isoforms is essential for predicting their therapeutic efficacy and potential side effects in the treatment of metabolic diseases. Further research into the isoform selectivity of this compound will be invaluable to the scientific and drug development communities.
Safety Operating Guide
Essential Guide to the Proper Disposal of Khk-IN-4
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like the kinase inhibitor Khk-IN-4 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
Hazard Assessment and Waste Classification
While a specific Safety Data Sheet (SDS) for the novel compound this compound is not publicly available, it should be handled as a potentially hazardous substance. Kinase inhibitors, as a class, can exhibit biological activity that may pose risks, including potential embryo-toxicity and teratogenicity. Therefore, prudent practice dictates treating this compound waste as hazardous chemical waste.
All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste streams.
Quantitative Data for Kinase Inhibitor Waste Streams
The following table summarizes the general characteristics and handling requirements for different types of waste generated during research involving this compound.
| Waste Stream | Description | Recommended Container Type | Disposal Consideration |
| Solid Waste | Unused or expired neat this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and PPE. | Labeled, sealed, and chemically compatible solid waste container. | Must be collected for incineration by a licensed hazardous waste disposal vendor. |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers. | Labeled, sealed, and chemically compatible liquid waste container (e.g., HDPE or glass). | Do not dispose of down the drain. Collect for incineration. Check with your institution's EHS for specific guidelines. |
| Liquid Waste (Organic Solvents) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and chemically compatible solvent waste container (e.g., HDPE or glass). | Do not mix with aqueous waste. Collect for incineration. Ensure segregation from incompatible solvents. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-resistant, labeled sharps container. | Dispose of through your institution's sharps waste stream, which is typically incinerated. |
| Empty Containers | "Empty" containers that previously held this compound. | Original container with the label defaced or removed. | The first rinse of the container should be collected as hazardous waste. Subsequent disposal depends on local regulations. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
- At the point of generation, segregate all this compound waste from other laboratory waste.
- Use dedicated, clearly labeled waste containers for each waste stream (solid, aqueous liquid, organic liquid, sharps).
- Ensure containers are made of a material compatible with the waste they will hold.
2. Container Labeling:
- Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
- Include the concentration (if applicable) and the solvent composition for liquid waste.
- Indicate the date when waste was first added to the container.
3. Waste Storage:
- Keep waste containers securely sealed when not in use to prevent spills or volatilization.
- Store waste containers in a designated satellite accumulation area within the laboratory.
- Ensure secondary containment is used for liquid waste containers to mitigate spills.
4. Requesting Waste Pickup:
- Once a waste container is full, or if it has been in storage for a period defined by your institution's policy (typically not exceeding one year), arrange for its disposal.
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
- Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.
5. Final Disposal:
- Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment of the this compound waste, which is typically high-temperature incineration.[1][2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Khk-IN-4
This document provides immediate safety, handling, and disposal protocols for Khk-IN-4, a potent ketohexokinase (KHK) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided below is based on general safety protocols for handling potent, research-grade small molecule kinase inhibitors. It is imperative to obtain the official SDS from the supplier, MedChemExpress, before handling this compound. The SDS will contain specific quantitative data and handling instructions essential for a complete risk assessment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat or a disposable gown. | Protects against skin exposure from spills. |
| Respiratory Protection | An N95 respirator or a higher-level respirator may be required depending on the procedure and the quantity of the compound being handled. | Prevents inhalation of airborne particles, especially when handling the solid form or creating aerosols. |
Operational Plan: Handling Procedures
Adherence to standard operating procedures is critical to minimize exposure risk.
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound. This area should be clearly marked.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use anti-static weigh paper or a weighing boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known and available) or a detergent solution. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Collection: Use clearly labeled, leak-proof containers for all this compound waste.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Safety Data
The following table structure should be populated with data from the official this compound Safety Data Sheet.
| Parameter | Value | Source |
| CAS Number | Not Publicly Available | Supplier SDS |
| Molecular Formula | Not Publicly Available | Supplier SDS |
| Molecular Weight | Not Publicly Available | Supplier SDS |
| Appearance | Not Publicly Available | Supplier SDS |
| Solubility | Not Publicly Available | Supplier SDS |
| Storage Temperature | Room temperature in continental US; may vary elsewhere.[1] | Supplier Website |
| Occupational Exposure Limits | Not Established | Supplier SDS |
Signaling Pathway Diagram
This compound is an inhibitor of ketohexokinase (KHK), a key enzyme in fructose metabolism. The following diagram illustrates the metabolic pathway and the point of inhibition by this compound.
Caption: Fructose metabolism pathway and inhibition by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
